Noscapine Hydrochloride
Description
Historical Context of Noscapine (B1679977) as a Research Compound
The journey of noscapine in the scientific realm began in the early 19th century. In 1803, the French pharmacist Jean-François Derosne isolated a crystalline substance from opium that contained noscapine. mdpi.com However, it was another French chemist, Pierre-Jean Robiquet, who is credited with the definitive isolation of noscapine in 1817. numberanalytics.comnih.gov Initially, it was distinguished from other opium alkaloids like morphine due to its non-narcotic nature. numberanalytics.com
For a significant period, the primary research and clinical focus on noscapine was its antitussive (cough-suppressing) action, which was discovered in 1930. mdpi.comnih.gov This property led to its use in various cough suppressant formulations. oup.com Early studies also explored its potential as an antimalarial agent in the late 19th century, although this was later debunked. nih.gov A notable, yet initially overlooked, discovery was made in 1954 when Hans Lettré described narcotine as a weak mitotic poison. nih.gov This early observation hinted at the compound's potential to interfere with cell division, a characteristic that would become central to future research.
Evolution of Research Focus on Noscapine Hydrochloride
The latter half of the 20th century and the beginning of the 21st century marked a significant pivot in the research direction of noscapine, moving beyond its antitussive effects. A landmark moment occurred in 1998 when studies in mouse models revealed the in vivo anticancer activity of noscapine against various malignancies. nih.gov This discovery catalyzed a surge of research into its mechanisms of action at the cellular and molecular levels.
The focus shifted towards understanding how noscapine and its derivatives, including this compound, exert their effects. Researchers began to investigate its interaction with microtubules, essential components of the cellular cytoskeleton involved in cell division. oup.comnih.gov Studies demonstrated that noscapine disrupts the mitotic spindle in mammalian cells, leading to cell cycle arrest and, in some cases, the induction of aneuploidy (abnormal number of chromosomes) and polyploidy (more than two complete sets of chromosomes). oup.com This microtubule-interfering activity is a key mechanism behind its observed anticancer potential. mdpi.com
Current Research Landscape and Significance
The current research landscape for this compound is vibrant and multifaceted, with a primary emphasis on its development as an anticancer agent. mdpi.com Its low toxicity profile compared to other microtubule-targeting agents has made it an attractive candidate for further investigation. nih.govresearchgate.net
Modern research is exploring several key areas:
Anticancer Activity: Extensive in vitro and in vivo studies have demonstrated the potential of this compound against a variety of cancers, including non-small cell lung cancer, breast cancer, ovarian cancer, prostate cancer, and colon cancer. mdpi.comnih.gov Research has shown that it can inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov
Development of Analogues: To enhance its efficacy, researchers are actively synthesizing and evaluating numerous analogues of noscapine. mdpi.comresearchgate.net For example, brominated derivatives of noscapine have shown more potent anti-inflammatory and anticancer effects. wikipedia.org
Novel Drug Delivery Systems: To overcome challenges related to its pharmacokinetics, research is ongoing to develop novel formulations, such as nanoparticles and sustained-release dosage forms, to improve the delivery and bioavailability of this compound. nih.govnsf.gov
Anti-inflammatory and Other Effects: Beyond cancer, research is also investigating the anti-inflammatory properties of this compound. wikipedia.orgresearchgate.netnih.gov Studies have shown its ability to reduce pro-inflammatory factors. mdpi.comwikipedia.org Other potential applications being explored include its effects on neurodegenerative diseases and polycystic ovary syndrome (PCOS). researchgate.netmdpi.com
The significance of the ongoing research lies in the potential to develop new, less toxic therapeutic strategies for a range of diseases, leveraging a compound with a long history of human use.
Detailed Research Findings
Recent research has provided detailed insights into the molecular mechanisms and potential therapeutic applications of this compound.
In Vitro and In Vivo Anticancer Studies
| Cancer Type | Model | Key Findings | Reference |
| Breast Cancer | Human MCF-7 cells, MDA-MB-231 xenografts in mice | Inhibited growth of hormone receptor-positive cells; caused regression of human breast tumors in mice; effective against triple-negative breast cancer. | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | H460 cells | Induced inhibition of tumor growth through modulation of proteins like PARP, Bax, and caspase-3. | mdpi.com |
| Ovarian Cancer | Ovarian cancer cell lines | Suppressed proliferation of ovarian cancer cells while leaving normal cells unaffected; inhibited mitosis in paclitaxel-resistant cells. | mdpi.com |
| Prostate Cancer | Mouse models | Significantly reduced primary and metastatic tumors. | mdpi.com |
| Colon Cancer | Colon cancer cells | Activated the PI3K/mTOR signaling pathway and induced apoptosis. | mdpi.com |
Research on Noscapine Analogues
| Analogue | Key Findings | Reference |
| 9-Bromonoscapine (B8611422) | Binds with approximately 4.0 times higher affinity than noscapine. | nih.gov |
| Red-Br-Nos | Induced autophagy in human PC-3 prostate cancer cells. | mdpi.com |
| Noscapine-amino acid hybrids (e.g., 6h, 6i) | Showed significantly more potent antiproliferative activity against 4T1 mammary carcinoma tumor cells compared to noscapine. | acs.org |
Structure
2D Structure
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVZFXCSKVCSH-URBRKQAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073239 | |
| Record name | Noscapine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912-60-7, 219533-73-0 | |
| Record name | Noscapine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noscapine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noscapine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.832 | |
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| Record name | Noscapine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOSCAPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62ITH9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Molecular and Cellular Mechanistic Investigations of Noscapine Hydrochloride
Interactions with Microtubule Dynamics and Tubulin Polymerization
Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, has been a subject of extensive research due to its interactions with the microtubule network, a critical component of the cellular cytoskeleton. nih.gov Unlike some other microtubule-targeting agents, noscapine exhibits low toxicity to normal cells. mdpi.com Its mechanism of action involves binding to tubulin and altering microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis in proliferating cancer cells. mdpi.comtocris.com
Modulation of Microtubule Structure and Function
The binding of noscapine to tubulin modulates the structure and function of microtubules. It increases the time that cellular microtubules spend in a paused state, effectively dampening their dynamic nature. nih.gov This alteration of microtubule dynamics disrupts their normal functions, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Specifically, noscapine's interaction leads to spindle damage. nih.govresearchgate.net The mitotic spindle, a complex assembly of microtubules, is essential for the accurate segregation of chromosomes during cell division. By disrupting the spindle's structure and function, noscapine interferes with this critical process. nih.gov This interference can lead to the dislocation of chromosomes from the spindle, a key step towards aneuploidy. nih.gov
Cell Cycle Arrest (e.g., G2/M phase)
A primary consequence of the noscapine-induced disruption of microtubule dynamics is the arrest of the cell cycle, predominantly at the G2/M phase. mdpi.comnih.gov This arrest is a cellular checkpoint mechanism that halts cell division in the presence of spindle damage to prevent erroneous chromosome segregation. Numerous studies have demonstrated that treatment with noscapine leads to a significant accumulation of cells in the G2/M phase across various cancer cell lines. mdpi.comnih.gov
For example, in breast cancer stem cells, noscapine has been shown to arrest the cell cycle at the G2/M phase. nih.gov Similarly, halogenated noscapine analogs induce a more pronounced arrest at the G2/M phase compared to the parent compound. mdpi.com This cell cycle arrest is a critical step preceding the induction of apoptosis in cancer cells. mdpi.com
Induction of Aneuploidy and Polyploidy
The disruption of the mitotic spindle by noscapine can lead to chromosomal instability, manifesting as aneuploidy (an abnormal number of chromosomes) and polyploidy (the presence of more than two complete sets of chromosomes). nih.gov Studies have shown that noscapine induces a significant increase in the frequency of polyploid cells in both rodent and human somatic cells. nih.govresearchgate.net This effect is attributed to its direct impact on the structure and function of the mitotic spindle. nih.govresearchgate.net
Furthermore, investigations have demonstrated that noscapine treatment can lead to the loss of entire chromosomes, confirming its aneugenic properties. nih.gov For instance, in a mouse/human hybrid cell line, noscapine treatment resulted in the loss of human chromosome 2. nih.gov This induction of chromosomal abnormalities is a significant consequence of noscapine's interaction with the microtubule machinery.
Apoptotic Pathway Elucidation
Following cell cycle arrest, noscapine hydrochloride induces apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of specific signaling pathways, leading to the organized dismantling of the cell.
Activation of Caspases (e.g., Caspase-3, Caspase-9)
A key event in the noscapine-induced apoptotic pathway is the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Research has consistently shown that noscapine treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3. nih.govmdpi.comnih.gov
The activation of caspase-9 is often associated with the intrinsic or mitochondrial pathway of apoptosis. mdpi.com Noscapine treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. nih.govmdpi.com Activated caspase-9 then triggers a cascade that leads to the activation of executioner caspases like caspase-3. mdpi.comnih.gov The activation of caspase-3 is a central event in apoptosis, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov Studies have documented increased expression and cleavage of caspase-3 in various cancer cells following noscapine treatment. mdpi.comnih.gov
Table 2: Key Molecules in Noscapine-Induced Apoptosis
| Molecule | Role in Apoptosis | Effect of Noscapine | Reference |
|---|---|---|---|
| Caspase-9 | Initiator caspase (intrinsic pathway) | Activation/Increased expression | nih.govmdpi.com |
| Caspase-3 | Executioner caspase | Activation/Increased expression | mdpi.comnih.gov |
| Bax | Pro-apoptotic protein | Upregulation | nih.govmdpi.com |
| Bcl-2 | Anti-apoptotic protein | Downregulation | nih.govmdpi.com |
Modulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, PARP)
This compound exerts its influence on cellular fate by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. A key mechanism involves altering the expression levels of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, treatment with noscapine has been shown to upregulate the expression of the pro-apoptotic protein Bax while concurrently downregulating the anti-apoptotic protein Bcl-2 in various cancer cell lines. nih.govmdpi.comnih.gov This shift increases the Bax/Bcl-2 ratio, a critical determinant for tipping the cellular scale towards programmed cell death. mdpi.comnih.gov
For instance, in breast cancer cell lines MDA-MB-231 and MCF-7, noscapine treatment led to an increased Bax/Bcl-2 ratio, promoting apoptosis. mdpi.comresearchgate.net In MCF-7 cells, a 30 µM concentration of noscapine increased the ratio from 0.71 to 1.08, while in MDA-MB-231 cells, a 20 µM concentration elevated the ratio from 0.99 to 3.64. mdpi.com Similar effects have been observed in human colon cancer and gastric cancer cells, where noscapine upregulated Bax and downregulated Bcl-2. nih.govnih.gov
The apoptotic cascade initiated by noscapine also involves the cleavage of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. mdpi.com In myeloid leukemia cell lines, noscapine treatment resulted in PARP cleavage, a hallmark of apoptosis. nih.govnih.gov This cleavage is typically executed by caspases, indicating that noscapine's modulation of Bcl-2 family proteins leads to the activation of downstream executioner pathways of apoptosis. mdpi.com
Table 1: Effect of this compound on Apoptotic Proteins in Various Cell Lines
| Cell Line | Protein | Effect | Reference |
|---|---|---|---|
| Human Gastric Cancer | Bax | Upregulation | nih.gov |
| Bcl-2 | Downregulation | nih.gov | |
| Human Colon Cancer (LoVo) | Bax | Upregulation | nih.gov |
| Bcl-2 | Downregulation | nih.gov | |
| Breast Cancer (MCF-7) | Bax | Upregulation | mdpi.comresearchgate.net |
| Bcl-2 | Downregulation | mdpi.comresearchgate.net | |
| Bax/Bcl-2 Ratio | Increase | mdpi.comresearchgate.net | |
| Breast Cancer (MDA-MB-231) | Bax | Upregulation | mdpi.comresearchgate.net |
| Bcl-2 | Downregulation | mdpi.comresearchgate.net | |
| Bax/Bcl-2 Ratio | Increase | mdpi.comresearchgate.net | |
| Myeloid Leukemia (HL60, K562) | Bax/Bcl-2 Ratio | Increase | nih.govnih.gov |
| PARP | Cleavage | nih.govnih.gov |
Involvement of Mitochondrial Pathways
The apoptotic effects of this compound are largely mediated through the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov The modulation of the Bax/Bcl-2 ratio is a critical upstream event that triggers mitochondrial dysfunction. mdpi.com An increase in the Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).
This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably Cytochrome c. nih.govnih.gov The release of Cytochrome c has been observed in gastric and colon cancer cells following noscapine treatment. nih.govnih.gov Once in the cytoplasm, Cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form a complex called the apoptosome.
The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase central to the mitochondrial pathway. nih.govmdpi.comnih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3. nih.govmdpi.comnih.gov The activation of caspase-3 and caspase-9 has been documented in gastric cancer, colon cancer, and myeloid leukemia cells treated with noscapine, confirming the engagement of this signaling cascade. nih.govnih.govnih.govnih.gov This caspase cascade ultimately dismantles the cell by cleaving key cellular substrates, including PARP, leading to the characteristic morphological and biochemical features of apoptosis. mdpi.com
Table 2: Modulation of Mitochondrial Pathway Components by this compound
| Cell Line | Component | Effect | Reference |
|---|---|---|---|
| Human Gastric Cancer | Cytochrome c | Upregulation/Release | nih.gov |
| Caspase-9 | Activation | nih.gov | |
| Caspase-3 | Activation | nih.gov | |
| Human Colon Cancer (LoVo) | Cytochrome c | Upregulation/Release | nih.gov |
| Caspase-9 | Activation | nih.gov | |
| Caspase-3 | Activation | nih.gov | |
| Myeloid Leukemia (HL60, K562) | Caspase-9 | Activation | nih.govnih.gov |
| Caspase-3 | Activation | nih.govnih.gov |
Anti-Angiogenic Mechanisms
Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
A key anti-angiogenic mechanism of this compound involves the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α). elsevierpure.comnih.gov HIF-1α is a master transcription factor that becomes stabilized under hypoxic conditions, which are prevalent in solid tumors. elsevierpure.comnih.gov Its overexpression is linked to increased angiogenesis and poor prognosis. elsevierpure.comnih.gov
Noscapine has been identified as a novel small molecule inhibitor of the HIF-1α pathway. elsevierpure.comnih.gov In human glioma cell lines (U87MG and T98G), noscapine treatment was shown to inhibit the hypoxia-mediated expression and transcriptional activity of HIF-1α. elsevierpure.comnih.gov This inhibition occurs, in part, by preventing the accumulation of HIF-1α in the nucleus and targeting it for proteasomal degradation. elsevierpure.comnih.gov
By downregulating HIF-1α, noscapine effectively reduces the expression of its target genes, which are crucial for angiogenesis. elsevierpure.comnih.gov A primary example is the Vascular Endothelial Growth Factor (VEGF), a potent stimulator of blood vessel formation. elsevierpure.comnih.gov Studies have demonstrated that noscapine treatment leads to decreased secretion of VEGF from tumor cells, thereby diminishing a key signal for angiogenesis. elsevierpure.comnih.gov This dual action—inhibiting HIF-1α expression and consequently reducing VEGF secretion—forms a significant part of noscapine's anti-angiogenic activity. nih.govelsevierpure.com
Table 3: Effect of this compound on HIF-1α Pathway
| Cell Line | Target | Effect | Downstream Consequence | Reference |
|---|---|---|---|---|
| Human Glioma (U87MG, T98G) | HIF-1α | Inhibition of expression and transcriptional activity | Decreased VEGF secretion | elsevierpure.comnih.gov |
| HIF-1α | Inhibition of nuclear accumulation | Targeted for proteasomal degradation | elsevierpure.comnih.gov |
Anti-Inflammatory Mechanisms
Modulation of Cytokines and Chemokines (e.g., IL-1β, IFN-γ, IL-6, TNF-α, CXCL10)
This compound and its derivatives exhibit anti-inflammatory effects by modulating the production of various pro-inflammatory cytokines and chemokines. Research has indicated that noscapine can significantly reduce the levels of key inflammatory mediators. wikipedia.org Specifically, it has been shown to decrease factors such as Interleukin-1β (IL-1β), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6). wikipedia.org
Furthermore, a brominated form of noscapine has demonstrated potent anti-inflammatory activity by inhibiting the secretion of Tumor Necrosis Factor-alpha (TNF-α) and the chemokine IP-10 (CXCL10) from macrophages without affecting cell viability. nih.govwikipedia.org This brominated derivative was found to be 5 to 40 times more potent than the parent noscapine compound. nih.govwikipedia.org The ability to suppress these critical signaling molecules of the immune response underscores the anti-inflammatory potential of noscapine.
Table 4: Modulation of Inflammatory Cytokines and Chemokines by Noscapine and Derivatives
| Compound | Cytokine/Chemokine | Effect | Reference |
|---|---|---|---|
| Noscapine | Interleukin-1β (IL-1β) | Reduction | wikipedia.org |
| Interferon-gamma (IFN-γ) | Reduction | wikipedia.org | |
| Interleukin-6 (IL-6) | Reduction | wikipedia.org | |
| Brominated Noscapine | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of secretion | nih.govwikipedia.org |
| IP-10 (CXCL10) | Inhibition of secretion | nih.govwikipedia.org |
Bradykinin (B550075) Receptor Antagonism
Research has demonstrated that noscapine functions as a non-competitive antagonist of bradykinin receptors. medchemexpress.commtak.humtak.hu Studies on guinea pig ileum smooth muscle revealed that noscapine inhibits contractions induced by bradykinin in a concentration-dependent manner. mtak.hu This inhibitory effect is specific to bradykinin receptors, as noscapine showed no significant effect on contractions induced by other agents like acetylcholine, histamine, or angiotensin II. mtak.hu The non-competitive nature of this antagonism suggests that noscapine does not directly compete with bradykinin for the same binding site but rather interferes with the signaling cascade initiated by bradykinin receptor activation. mtak.humtak.hu This mechanism is believed to contribute to its antitussive effects, particularly in coughs mediated by bradykinin, such as those induced by angiotensin-converting enzyme (ACE) inhibitors. mtak.hubecares.innih.gov
| Finding | Model System | Conclusion | Reference |
|---|---|---|---|
| Inhibition of bradykinin-induced contractions | Isolated guinea pig ileum | Noscapine acts as a specific, non-competitive antagonist of bradykinin receptors. | mtak.hu |
| Suppression of ACEI-induced cough | Guinea pig model | Noscapine's antitussive effect may be due to interference with bradykinin-mediated cough response. | mtak.hubecares.in |
| Attenuation of bradykinin-induced inflammation | Rat paw model | Noscapine prevents the progression of inflammation by antagonizing bradykinin receptors. | wikipedia.org |
Modulation of Prostaglandin (B15479496) E2 Receptors and Protein Kinase A
Noscapine has been shown to exert antifibrotic effects through the modulation of the prostaglandin E2 (PGE2) receptor and protein kinase A (PKA) signaling pathway. nih.gov In human lung fibroblasts, noscapine was found to stimulate a rapid and significant activation of PKA. nih.gov This activation was demonstrated to be mediated by the EP2 subtype of the PGE2 receptor, as the antifibrotic effects of noscapine were blocked by an EP2 receptor antagonist. nih.gov Interestingly, this PKA activation was not observed in human bronchial or alveolar epithelial cells, suggesting a cell-type-specific action. nih.gov This pathway is distinct from its effects on microtubules and represents a novel mechanism for its potential therapeutic applications in fibrotic diseases. nih.gov
Effects on Nitric Oxide Metabolites and Reactive Oxygen Species
Noscapine exhibits complex effects on nitric oxide (NO) metabolites and reactive oxygen species (ROS). Several studies have highlighted its antioxidant properties, demonstrating an ability to inhibit the levels of NO metabolites and ROS, thereby potentiating antioxidant defenses. nih.govsemanticscholar.org This reduction in oxidative stress is a proposed mechanism for its neuroprotective effects, as it can prevent neuronal damage by scavenging free radicals. nih.govnih.gov For instance, in a rat model of Parkinson's disease, noscapine administration prevented rotenone-induced free-radical production and lipid peroxidation. nih.gov
Conversely, certain derivatives of noscapine have been shown to increase intracellular ROS levels. nih.gov This pro-oxidant activity is linked to mitochondrial dysfunction induced by the disruption of tubulin dynamics, leading to enhanced ROS production. nih.gov High levels of ROS can, in turn, inhibit the dynamics and arrangement of tubulin, suggesting a feedback loop in its anticancer mechanism. nih.gov
| Marker | Effect of Noscapine | Context/Model | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Metabolites | Inhibition | General anti-inflammatory and antioxidant defense | nih.govsemanticscholar.org |
| Reactive Oxygen Species (ROS) | Inhibition | Neuroprotection against oxidative stress | nih.govnih.gov |
| Malondialdehyde (MDA) | Decrease (prevention of lipid peroxidation) | Rotenone-induced neurotoxicity model | nih.gov |
| Glutathione (GSH), Catalase (CAT), Superoxide Dismutase (SOD) | Increased levels/activity | Rotenone-induced neurotoxicity model | nih.gov |
| Reactive Oxygen Species (ROS) | Increase (by NPN derivatives) | Anticancer mechanism via mitochondrial dysfunction | nih.gov |
Immunomodulatory Research
Noscapine and its analogs have demonstrated significant immunomodulatory activities, primarily characterized by their anti-inflammatory effects. Research has shown that noscapine can significantly decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interferon-γ (IFN-γ), and Interleukin-6 (IL-6). nih.govwikipedia.org
Furthermore, brominated derivatives of noscapine have been found to be potent inhibitors of cytokine and chemokine release from macrophages. researchgate.net These derivatives inhibit the secretion of Tumor Necrosis Factor-α (TNF-α) and the chemokine IP-10/CXCL10 without affecting macrophage viability. nih.govwikipedia.org This anti-inflammatory action has been observed in models of both septic and sterile inflammation, highlighting its potential to modulate innate immune pathways. researchgate.net
Sigma Receptor Agonism and Related Mechanisms (e.g., neuroprotection)
A key mechanism underlying some of noscapine's pharmacological effects is its activity as a sigma receptor agonist. nih.govdrugbank.com Initially thought to be a subtype of opioid receptors, sigma receptors are now recognized as distinct entities that play a role in various cellular functions, including the modulation of intracellular calcium homeostasis and protection against oxidative stress. nih.govnih.govmdpi.com
Noscapine's agonistic action on the sigma-1 receptor is particularly implicated in its neuroprotective effects. nih.govnih.gov Activation of sigma-1 receptors by noscapine can provide neuroprotection against ischemic injury by suppressing intracellular nitric oxide levels and reducing the rise in intracellular calcium concentrations. nih.govnih.gov This mechanism is believed to contribute to its protective role in conditions of oxygen-glucose deprivation. nih.govnih.gov
Modulation of Signaling Pathways (e.g., NF-κB, PI3K/mTOR, PTEN)
Noscapine has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation.
NF-κB Pathway : Noscapine acts as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov It suppresses both constitutive and inducible NF-κB activation by inhibiting the IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα. nih.gov This leads to the suppression of p65 phosphorylation and its nuclear translocation, ultimately inhibiting NF-κB-dependent gene expression. nih.gov This inhibition of the NF-κB pathway is a key mechanism for its ability to sensitize leukemic cells to chemotherapeutic agents. nih.govnih.gov
PI3K/mTOR Pathway : The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is another target of noscapine. Studies in human colon cancer cells have shown that noscapine induces apoptosis by inhibiting the activation of PI3K and mTOR. nih.gov This signaling pathway is crucial for regulating cell metabolism, including the Warburg effect, and its inhibition by noscapine contributes to its anticancer effects. nih.govnih.gov
PTEN : The tumor suppressor protein, phosphatase and tensin homolog (PTEN), is also modulated by noscapine. Research indicates that noscapine's regulation of mitochondrial damage and the Warburg effect in colon cancer cells occurs via PTEN, and this process is closely linked to the PI3K/mTOR signaling pathway. nih.govnih.gov
| Pathway | Key Molecules Affected | Effect of Noscapine | Downstream Consequence | Reference |
|---|---|---|---|---|
| NF-κB | IKK, IκBα, p65 | Inhibition | Suppression of proliferation and sensitization to apoptosis | nih.gov |
| PI3K/mTOR | PI3K, mTOR | Inhibition of phosphorylation | Inhibition of Warburg effect, induction of apoptosis | nih.gov |
| PTEN | PTEN | Modulation | Regulation of PI3K/mTOR pathway and mitochondrial damage | nih.govnih.gov |
Interaction with Drug Transporters (e.g., P-glycoprotein inhibition)
Noscapine and its derivatives have been identified as inhibitors of the drug transporter P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. semanticscholar.orgnih.govresearchgate.net P-gp is a major contributor to multidrug resistance in cancer cells by actively extruding a wide range of chemotherapeutic agents.
While noscapine itself is not a substrate for P-gp, it can potently inhibit the transporter's function. nih.govnih.gov This inhibition is due to a direct interaction with P-gp. semanticscholar.orgnih.gov By blocking P-gp-mediated efflux, noscapine and its derivatives can overcome multidrug resistance and show synergistic effects when co-administered with other anticancer drugs that are P-gp substrates, such as vinblastine. nih.gov
Preclinical Efficacy Studies of Noscapine Hydrochloride
In Vitro Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines
Noscapine (B1679977) has been shown to inhibit the proliferation of numerous cancer cell lines, including drug-resistant variants, without affecting normal healthy cells. semanticscholar.org Its mechanism of action involves binding to tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in dividing cells. medchemexpress.com This selective cytotoxicity towards cancer cells highlights its potential as a promising chemotherapeutic agent. ksbu.edu.tr
In vitro studies have consistently demonstrated the efficacy of noscapine hydrochloride against various breast cancer cell lines. In both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) human breast cancer cells, noscapine has been shown to induce cytotoxic effects in a time and dose-dependent manner. ksbu.edu.tr One study reported IC50 values of 29 µM for MCF-7 cells and 69 µM for MDA-MB-231 cells, indicating a potent inhibitory effect on cell proliferation. ksbu.edu.tr Another study found IC50 values of 15 µM and 20 µM for MCF-7 and MDA-MB-231 cells, respectively. ksbu.edu.tr
The anti-proliferative effects of noscapine in breast cancer cells are attributed to its ability to decrease the expression of proteins like Ki-67 and cyclin-D1, which are crucial for cell proliferation. ksbu.edu.tr Furthermore, noscapine promotes apoptosis by increasing the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2. ksbu.edu.trresearchgate.net Research has also indicated that noscapine has a more pronounced effect on hormone-insensitive breast cancer cells, suggesting its potential as a valuable therapeutic option for this challenging subtype. ksbu.edu.tr Notably, noscapine has demonstrated lower toxicity in normal breast cell lines (MCF-10F) compared to breast cancer cells, underscoring its selective anticancer activity. ksbu.edu.trnih.gov
Noscapine has demonstrated significant anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines. In studies using H460 and A549 lung cancer cells, noscapine inhibited proliferation in a dose-dependent manner. The IC50 values were determined to be 34.7 ± 2.5 μM for H460 cells and 61.25 ± 5.6 μM for A549 cells. nih.gov Further investigations revealed that noscapine induces apoptosis in these cells, as evidenced by nuclear condensation. nih.gov Combination studies have also shown that noscapine can synergistically enhance the anticancer activity of conventional chemotherapy drugs like cisplatin (B142131) in NSCLC cells. nih.gov
The cytotoxic effects of noscapine have been evaluated in glioma and glioblastoma cell lines. In rat C6 glioma cells, noscapine inhibited cell viability in a dose- and time-dependent manner. medchemexpress.com Studies on human glioblastoma U87MG cells have shown that noscapine can significantly increase the anti-proliferative effects of conventional chemotherapeutics such as temozolomide (B1682018) (TMZ), bis-chloroethylnitrosourea (BCNU), and cisplatin. nih.gov The combination of noscapine with these agents demonstrated synergistic inhibition of cell growth. nih.gov Furthermore, noscapine has been found to decrease the growth and invasion of TMZ-resistant glioma cells, suggesting its potential as a therapeutic option for recurrent and resistant glioblastoma. nih.gov
Noscapine has shown promising anti-cancer activity in ovarian cancer cell lines, particularly in drug-resistant strains. nih.gov At a concentration of 20 µM, noscapine induced apoptosis in human ovarian carcinoma cells, with the extent of apoptosis increasing with the duration of exposure. nih.gov It also exhibited cytotoxic effects on paclitaxel-resistant human ovarian carcinoma cell lines at a concentration of 40 µM. nih.gov In the drug-resistant human ovarian cancer cell line SKOV3/DDP, noscapine significantly inhibited proliferation and enhanced the sensitivity of these cells to cisplatin. nih.gov The combination of noscapine and cisplatin led to a notable enhancement of cisplatin-induced inhibition of cell proliferation and an increased pro-apoptotic effect. nih.gov
The anti-proliferative effects of noscapine have also been investigated in prostate cancer cell lines. In studies using PC3 human prostate cancer cells, noscapine has been shown to be effective in limiting tumor growth. iiarjournals.org Research on the DU145 human prostate cancer cell line demonstrated that noscapine decreased cell viability in a dose-dependent manner. researchgate.net This was associated with increased DNA damage, suggesting a link between the genotoxic and cytotoxic effects of the compound in these cells. researchgate.net
Preclinical studies have indicated that noscapine alters microtubule dynamics in living melanoma cells, thereby inhibiting their progression. academindex.com This fundamental mechanism of action, observed across various cancer types, also holds true for melanoma, suggesting the potential of noscapine as a therapeutic agent for this aggressive form of skin cancer.
Lymphoma
Noscapine has demonstrated notable efficacy in preclinical models of lymphoma. researchgate.net In vivo studies have shown that noscapine can effectively reduce the growth of lymphoma tumors. researchgate.net When administered to tumor-bearing mice, it has been associated with an increase in survival. researchgate.net Research indicates that noscapine is effective against lymphoma both in vitro and in vivo without causing significant side effects. researchgate.net One study highlighted that oral administration of noscapine led to the regression of lymphoma tumors in mice. nih.gov Currently, Noscapine HCl is undergoing Phase I/II clinical trials for the treatment of low-grade non-Hodgkin's lymphoma. nih.gov
| Model System | Key Findings | Reference |
|---|---|---|
| Tumor-bearing mice | Reduced lymphoma growth and increased survival. | researchgate.net |
| Mouse Model | Oral administration resulted in tumor regression. | nih.gov |
| Clinical Status | Phase I/II clinical trials for low-grade non-Hodgkin's lymphoma. | nih.gov |
Leukemia and Myeloid Leukemia
The anti-leukemic potential of noscapine has been evaluated in various preclinical studies. It has been shown to induce apoptosis in myeloid leukemia cells. nih.gov Investigations into its mechanism revealed that noscapine's apoptotic effects were analyzed in both apoptosis-proficient (HL60) and apoptosis-resistant (K562) myeloid cell lines. nih.gov
The process of apoptosis induction involves an increase in the Bax/Bcl-2 ratio, a significant decrease in Bcl-2 expression, and the activation of a cascade of caspases, including caspase-2, -3, -6, -8, and -9. nih.gov This suggests that noscapine can trigger apoptosis in leukemic cells regardless of their resistance to other apoptotic stimuli. nih.gov These findings position noscapine as a potential candidate for the treatment of hematological malignancies. nih.gov Furthermore, Noscapine HCl is in Phase I/II clinical trials for chronic lymphocytic leukemia that is refractory to chemotherapy. nih.gov
| Cell Lines | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| HL60 (apoptosis-proficient) | Increases Bax/Bcl-2 ratio, activates caspases. | Induces apoptosis in both apoptosis-proficient and -resistant cells. | nih.gov |
| K562 (apoptosis-resistant) |
Bladder Cancer
Preclinical research has pointed to the potential of noscapine in treating bladder cancer. plos.org In a study involving mice with tumor xenografts from Renal 1983 bladder cell lines, treatment with noscapine resulted in increased apoptotic activity within the regressed tumor tissues. nih.gov This suggests that noscapine's anti-tumor effect in this cancer type is mediated, at least in part, by the induction of programmed cell death.
| Model System | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Mouse Xenograft | Renal 1983 | Increased apoptotic activity in regressed tumor tissues. | nih.gov |
Gastric Cancer
Noscapine has been shown to induce apoptosis in gastric cancer cells through a mitochondria-mediated pathway. cedars-sinai.org Studies on four different human gastric cancer cell lines (BGC823, SGC7901, MGC803, and HGC27) demonstrated that noscapine treatment led to a significant decrease in cell viability. researchgate.net
The mechanism of action involves the upregulation of pro-apoptotic proteins Bax and Cytochrome c, alongside the downregulation of the anti-apoptotic protein Bcl-2. cedars-sinai.orgresearchgate.net This shift in the balance of apoptosis-regulating proteins leads to the activation of caspase-9 and caspase-3, key executioners of the apoptotic process. cedars-sinai.orgresearchgate.net In vivo experiments using xenograft mouse models with BGC823 cells confirmed that intravenous administration of noscapine successfully inhibited tumor growth by inducing apoptosis. cedars-sinai.orgresearchgate.net
| Cell Lines | Mechanism of Action | In Vivo Model | Reference |
|---|---|---|---|
| BGC823, SGC7901, MGC803, HGC27 | Upregulation of Bax & Cytochrome c; Downregulation of Bcl-2; Activation of caspases-9 & -3. | BGC823 xenograft in mice showed tumor growth inhibition. | cedars-sinai.orgresearchgate.net |
Hepatic Cancer (HepG2)
In the context of hepatocellular carcinoma (HCC), noscapine has demonstrated an ability to suppress cancer cell growth in a dose- and time-dependent manner. nih.gov In vitro studies using the HepG2 cell line, a widely used model for liver cancer research, showed that noscapine exerts cytotoxic effects. nih.govsciencedaily.com The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for noscapine against HepG2 cells was determined to be 75.72 µM after 48 hours of treatment. sciencedaily.com
The mechanism underlying this cytotoxicity involves the induction of apoptosis. nih.govsciencedaily.com Further investigation revealed that noscapine treatment leads to the activation of caspase-3, cleavage of PARP (Poly (ADP-Ribose) Polymerase-1), and a decrease in the Bcl-2/Bax ratio, collectively indicating the engagement of the apoptotic pathway. nih.gov These findings were corroborated in vivo, where a mouse xenograft model showed that noscapine inhibited HCC tumor growth. nih.gov
| Cell Line | IC50 Value (48h) | Mechanism of Action | Reference |
|---|---|---|---|
| HepG2 | 75.72 µM | Induction of apoptosis via caspase-3 activation and decreased Bcl-2/Bax ratio. | nih.govsciencedaily.com |
| Huh7 | Not specified | Suppressed cell growth in a dose- and time-dependent manner. | nih.gov |
Pancreatic Cancer (PANC-1)
While the outline specifies the PANC-1 cell line, much of the available preclinical research on noscapine's effect on pancreatic cancer has utilized the MIA PaCa-2 cell line. nih.govnih.gov Both PANC-1 and MIA PaCa-2 are standard in vitro models for studying pancreatic ductal adenocarcinoma. nih.govnih.gov Studies on noscapine and its derivatives have aimed to develop potent anti-tumor agents against pancreatic cancer. nih.gov
Research has shown that noscapine analogues can inhibit colony formation in MIA PaCa-2 cells. researchgate.net Furthermore, certain noscapine conjugates have been observed to cause cell cycle arrest at the G2/M phase in MIA PaCa-2 cells, which is a critical step in preventing cancer cell proliferation. nih.govresearchgate.net This anti-mitotic effect is consistent with noscapine's known mechanism of binding to tubulin and disrupting microtubule function, ultimately leading to cell death. nih.gov
| Cell Line | Key Findings | Reference |
|---|---|---|
| MIA PaCa-2 | Analogues inhibit colony formation. | researchgate.net |
| Conjugates cause G2/M cell cycle arrest. | researchgate.net |
In Vivo Anti-Tumor Efficacy in Preclinical Models
This compound has demonstrated significant anti-tumor efficacy in a variety of in vivo preclinical models, showcasing its potential as a broadly applicable anticancer agent. researchgate.net A key advantage highlighted in these studies is its oral bioavailability, a rare trait among anti-tumor drugs, with an average of 31.5% in mice at tumor-suppressive doses. nih.gov
In a xenograft model of human non-small cell lung cancer (H460), oral administration of noscapine resulted in a dose-dependent reduction of tumor volume, with decreases of 49-86% observed. researchgate.net Similarly, in a murine xenograft model for triple-negative breast cancer (MDA-MB-231), oral noscapine also showed a dose-dependent reduction in tumor volume. researchgate.net
The efficacy of noscapine has been observed across different routes of administration and cancer types. Studies have documented tumor regression in lymphoma models with oral administration and in human breast tumor xenografts with intraperitoneal injections. nih.gov In gastric cancer, intravenous injection of noscapine inhibited tumor growth in a xenograft model. cedars-sinai.org Furthermore, in a mouse model of prostate cancer, noscapine treatment led to a significant reduction in the average end-point tumor weight compared to the control group. An important observation from these in vivo studies is that noscapine inhibits tumor growth with little to no toxicity to normal tissues. researchgate.net
| Cancer Type | Cell Line / Model | Key Findings | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer | H460 Xenograft (mice) | 49-86% reduction in tumor volume. | researchgate.net |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft (mice) | Dose-dependent reduction in tumor volume. | researchgate.net |
| Lymphoma | Mouse Model | Tumor regression and increased survival. | nih.govresearchgate.net |
| Hepatocellular Carcinoma | HCC Xenograft (mice) | Notable inhibition of tumor growth without affecting body weight. | nih.gov |
| Gastric Cancer | BGC823 Xenograft (mice) | Inhibited tumor growth via apoptosis induction. | cedars-sinai.org |
| Prostate Cancer | Mouse Model | Significant reduction in average tumor weight (0.42g vs 0.97g in control). | |
| Bladder Cancer | Renal 1983 Xenograft (mice) | Increased apoptotic activity in regressed tumors. | nih.gov |
Anti-Metastatic and Anti-Invasive Research
Beyond inhibiting primary tumor growth, this compound has demonstrated potential in preventing cancer spread.
Prostate Cancer Metastasis: In a mouse model with PC3 human prostate cancer cells, oral this compound not only limited primary tumor growth but also significantly reduced lymphatic metastasis. Metastases occurred in only 30% of the treated mice compared to 90% of the control mice nih.gov. Pre-treatment with noscapine before tumor cell inoculation further reduced lung metastasis rates labmedica.com.
Glioblastoma Invasion: In studies on temozolomide-resistant glioblastoma, noscapine was found to significantly decrease the invasion of glioma cells nih.gov.
Preclinical Anti-Inflammatory Efficacy Studies
This compound has been investigated for its anti-inflammatory properties in various preclinical models of induced inflammation.
The carrageenan-induced paw edema model is a standard method for screening acute anti-inflammatory activity. Various studies have indicated that noscapine possesses anti-inflammatory effects and can significantly reduce levels of proinflammatory factors. Its effects have been examined in carrageenan-induced inflammation in rats, demonstrating its potential to mitigate inflammatory responses.
Bradykinin (B550075) is a key mediator in the inflammatory process. Research has shown that this compound acts as a non-competitive antagonist of bradykinin receptors.
In rat models where paw edema was induced by bradykinin, administration of this compound significantly suppressed the inflammation. The anti-inflammatory effect was comparable to that of the standard anti-inflammatory drug, indomethacin. This suggests that the anti-inflammatory action of noscapine is mediated, at least in part, by its ability to block bradykinin receptor activation.
| Inflammation Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Carrageenan-Induced Edema | Rat | Demonstrated anti-inflammatory effects. | |
| Bradykinin-Induced Edema | Rat | Significantly suppressed inflammation; efficacy comparable to indomethacin. |
The therapeutic potential of this compound has been explored in a variety of other preclinical disease models, revealing a range of pharmacological activities beyond its neuroprotective and anti-inflammatory effects.
Polycystic Ovary Syndrome (PCOS)
In a rat model of PCOS induced by the antiprogestin RU486, which mimics the hormonal and ovarian characteristics of human PCOS, noscapine demonstrated significant ameliorative effects. Administration of noscapine to the PCOS-induced rats led to the resumption of the estrous cycle within 3-4 days. It promoted folliculogenesis followed by ovulation, reduced the manifestation of ovarian cysts, and restored the weights of the ovaries and uterus. Biochemically, noscapine treatment favorably modulated the serum hormone profile; it significantly reduced the elevated concentrations of luteinizing hormone (LH), prolactin (PRL), estradiol, and testosterone, while increasing the levels of follicle-stimulating hormone (FSH) and progesterone. These findings suggest that noscapine can address both the morphological and endocrinological abnormalities associated with this PCOS model.
Endometriosis
The efficacy of noscapine has also been evaluated in in vitro models of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. In studies using primary cell cultures of human endometriotic epithelial and stromal cells, noscapine was shown to decrease cell viability and induce apoptosis in a concentration-dependent manner. Furthermore, in a three-dimensional (3D) culture model using eutopic endometrium from patients with endometriosis, higher doses of noscapine inhibited tissue growth and angiogenesis. This was associated with an increased expression of apoptotic genes and a significant reduction in nitric oxide (NO) secretion, a molecule implicated in the pathophysiology of endometriosis.
Anti-fibrotic Effects
Noscapine has demonstrated notable anti-fibrotic properties in several preclinical models. In a mouse model of bleomycin-induced pulmonary fibrosis, therapeutic administration of noscapine, starting after the initial inflammatory phase, resulted in a significant attenuation of lung fibrosis. The mechanism underlying this effect involves the inhibition of TGF-β-induced myofibroblast differentiation. Noscapine was found to stimulate a profound activation of protein kinase A (PKA) through the EP2 prostaglandin (B15479496) E2 receptor in lung fibroblasts, which mediated its anti-fibrotic action.
In a rat model of Achilles tendinopathy, where prolonged inflammation leads to fibrosis, topical treatment with noscapine attenuated pain, inflammation, and fibrosis in a dose-dependent manner. Histological analysis confirmed that noscapine promoted healing and reduced fibrotic and inflammatory biomarkers such as IL-6, TNF-α, and TGF-β. Additionally, in vitro studies using equine endometrial explants have shown that noscapine can inhibit elastase-induced and cathepsin G-induced collagen expression, further supporting its potential as an anti-fibrotic agent.
Anti-viral Effects
The potential anti-viral activity of noscapine has been explored primarily through computational, in silico studies, particularly in the context of SARS-CoV-2. These studies suggest that noscapine, especially in combination with drugs like hydroxychloroquine, may have a substantial binding affinity for the main protease (Mpro) of the virus, an enzyme crucial for its replication. This theoretical binding suggests a possible mechanism for inhibiting viral protein creation. However, preclinical evidence from in vitro or in vivo experimental models to validate this anti-viral activity is currently lacking. No preclinical studies were identified regarding the efficacy of noscapine against herpes viruses.
Table 4: Preclinical Efficacy of Noscapine in Other Disease Models
| Disease Model | Model Type | Key Findings | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Polycystic Ovary Syndrome (PCOS) | RU486-induced rat model | Resumed estrous cycle; Promoted ovulation; Reduced ovarian cysts; Restored ovary/uterus weight; Modulated serum hormones (↓LH, PRL, Estradiol, Testosterone; ↑FSH, Progesterone) | Not fully elucidated | |
| Endometriosis | In vitro human endometriotic cells & 3D culture | Decreased cell viability; Increased apoptosis; Inhibited growth and angiogenesis; Reduced nitric oxide (NO) secretion | Induction of apoptosis | |
| Pulmonary Fibrosis | Bleomycin-induced mouse model | Significantly attenuated pulmonary fibrosis; Inhibited myofibroblast differentiation | Activation of Protein Kinase A (PKA) via EP2 prostaglandin E2 receptor | |
| Achilles Tendinopathy | Surgical rat model | Attenuated pain, inflammation, and fibrosis; Reduced inflammatory biomarkers (IL-6, TNF-α, TGF-β) | Anti-inflammatory and anti-fibrotic properties | |
| Anti-viral (SARS-CoV-2) | In silico / Computational | Predicted strong binding affinity to the viral main protease (Mpro) | Theoretical inhibition of viral protein creation |
Synthetic Modifications and Derivatization Research of Noscapine Hydrochloride
Design Principles for Enhanced Biological Activity
The primary goal in designing noscapine (B1679977) derivatives is to enhance their potency as tubulin-binding agents and, consequently, their anticancer activity. nih.govresearchgate.net Research has shown that chemical modifications to various parts of the noscapine scaffold can significantly impact its biological efficacy. nih.govresearchgate.net The design principles often revolve around altering the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule to improve its interaction with the tubulin protein. researchgate.net By introducing different functional groups at specific positions, researchers aim to create analogues with superior tubulin-binding affinity and improved antiproliferative effects. researchgate.netpknaiklab.in A key strategy involves the rational design of hybrid molecules that combine the noscapine scaffold with other pharmacologically active moieties to achieve synergistic effects. researchgate.net
Modification Strategies
The noscapine molecule presents several sites amenable to chemical modification, which can be broadly categorized into the N-methyl group, the phthalide (B148349) moiety, the isoquinoline (B145761) scaffold, and the benzodioxole moiety. researchgate.netresearchgate.net Specific positional modifications have also been extensively explored.
The tertiary amine of the isoquinoline ring is a key site for derivatization. Modifications at this position aim to enhance biological activity and explore structure-activity relationships (SAR). nih.govmonash.edu
N-nor-noscapine: Demethylation of the N-methyl group to yield N-nor-noscapine serves as a crucial intermediate for further derivatization. nih.govacs.org This secondary amine can then be functionalized with various substituents.
N-ethylaminocarbonyl: Replacement of the N-methyl group with an N-ethylaminocarbonyl has been shown to promote cell-cycle arrest and cytotoxicity. acs.org
Amino Acid Conjugates: Conjugating amino acids to the nitrogen of N-nor-noscapine is a promising strategy to improve the anticancer properties and solubility of the derivatives. nih.govacs.org For instance, a noscapine-tryptophan conjugate has demonstrated significant anticancer capabilities. nih.gov
| Derivative | Modification | Reported Finding |
| N-nor-noscapine | Demethylation of the N-methyl group | Key intermediate for further synthesis. nih.govacs.org |
| N-ethylaminocarbonyl noscapine | Replacement of N-methyl with N-ethylaminocarbonyl | Promotes cell-cycle arrest and cytotoxicity. acs.org |
| Noscapine-tryptophan conjugate | Tryptophan conjugated to the nitrogen | Displayed high anticancer capabilities against a breast cancer model. nih.gov |
The phthalide moiety, also known as the benzofuranone ring system, is another critical region for modification. researchgate.netmonash.edu Alterations here can significantly influence the molecule's interaction with tubulin.
Reduction of Lactone to Cyclic Ether: The reduction of the lactone ring to a cyclic ether analogue has been investigated to assess its effect on potency as a tubulin binding agent. nih.govresearchgate.net The N-ethyl cyclic ether noscapine analogue showed notable activity against prostate and breast cancer cell lines. monash.edu
The isoquinoline scaffold itself offers multiple positions for modification, with the C-9 position being a primary focus for introducing diverse functional groups. researchgate.netresearchgate.net These modifications have led to the development of first-generation noscapinoids with enhanced anticancer activity. nih.govpknaiklab.in
The 1,3-benzodioxole (B145889) motif has been a more recently explored site for modification. researchgate.net Strategies include:
Ring Expansion: Expanding the dioxolane ring has been investigated to create novel analogues. researchgate.net
Deuterium (B1214612)/Fluorine Incorporation: The inclusion of metabolically robust deuterium and fluorine atoms aims to improve the pharmacokinetic properties of the derivatives. researchgate.net A deuterated noscapine derivative showed potent cytotoxic activity against breast cancer cells. researchgate.net
| Derivative | Modification | Reported Finding |
| Dioxino-containing analogue | Expansion of the dioxolane ring | Potent cytotoxic agent against breast cancer cells. researchgate.net |
| Deuterated noscapine derivative | Incorporation of deuterium atoms | Exhibited potent cytotoxic activity against breast cancer cells. researchgate.net |
Targeted modifications at specific carbon positions on the noscapine scaffold have yielded some of the most potent analogues. researchgate.netnih.gov
Positions 1, 6, and 7: These positions have been explored for derivatization to improve anticancer activity. researchgate.netnih.gov Chemical modifications at the C-6 position have been shown to enhance anticancer properties. nih.govacs.org O-demethylation at position-7 yielded a hydroxy compound that was approximately 100-fold more potent than the parent noscapine. nih.gov
Position 9: The C-9 position on the isoquinoline ring is a hot spot for modifications. nih.govresearchgate.net
9-Nitro and 9-Bromo Derivatives: The introduction of nitro and bromo groups at the 9-position has led to analogues with superior anticancer activity. nih.govresearchgate.net 9-bromonoscapine (B8611422) (also known as EM011) is a well-studied and potent derivative. nih.govnih.gov It has shown high potency against drug-resistant tumors. nih.gov
Other 9-Substituted Analogues: A variety of other groups, including azido, amino, and other halogens (fluoro, chloro, iodo), have been introduced at the C-9 position, resulting in derivatives with enhanced activity. nih.govresearchgate.netresearchgate.net 9-aminonoscapine has been shown to induce apoptosis in cancer cells that are resistant to other chemotherapy drugs. google.com
| Derivative | Modification Position | Substituent | Reported Finding |
| 7-hydroxynoscapine | 7 | Hydroxy (-OH) | ~100-fold more potent than noscapine. nih.gov |
| 9-bromonoscapine (EM011) | 9 | Bromo (-Br) | Potent anticancer activity, effective against drug-resistant tumors. nih.govnih.govnih.gov |
| 9-nitronoscapine | 9 | Nitro (-NO2) | Superior anticancer activity compared to noscapine. nih.govresearchgate.net |
| 9-aminonoscapine | 9 | Amino (-NH2) | Induces apoptosis in drug-resistant cancer cells. google.com |
| 9-N-arylmethylamino derivatives | 9 | N-arylmethylamino | Improved antiproliferative activity compared to noscapine. researchgate.net |
Synthesis Methodologies
Coupling reactions are instrumental in conjugating various molecular entities to the noscapine scaffold to create novel derivatives with improved pharmacological profiles. A prominent example is the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent. This method has been effectively employed to conjugate amino acids to the C-6 position of the noscapine molecule. semanticscholar.orgacs.org
The general synthetic strategy involves an initial N-demethylation of noscapine to yield N-nor-noscapine. semanticscholar.orgacs.org This step is crucial as it provides a reactive secondary amine functionality. Subsequently, N-Boc-protected amino acids are activated with TBTU and coupled to the N-nor-noscapine. The final step involves the deprotection of the Boc group, typically using an acid such as HCl in isopropanol, to yield the desired amino acid-noscapine conjugates. semanticscholar.orgacs.org This methodology has enabled the synthesis of a library of noscapine-amino acid hybrids, allowing for the exploration of how different amino acid moieties influence the compound's biological activity. semanticscholar.orgnih.gov
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized for the synthesis of novel noscapine derivatives. This reaction facilitates the creation of a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. In the context of noscapine derivatization, this has been applied to generate glycoconjugates. rsc.orgresearchgate.net
The synthetic route commences with a selective 7-O-demethylation of noscapine, followed by propargylation to introduce a terminal alkyne group at the 7-position, yielding 7-O-propargyl noscapine. rsc.org This alkyne-modified noscapine then serves as the substrate for the CuAAC reaction with various glycosyl azides. The 1,3-dipolar cycloaddition between the propargylated noscapine and the glycosyl azides results in the formation of triazole-linked noscapine glycoconjugates. rsc.orgresearchgate.net This approach allows for the modular attachment of different carbohydrate moieties to the noscapine core, enabling the investigation of the therapeutic effects of such glycosylation. rsc.org
Demethylation is a critical transformation in the derivatization of noscapine, as it unmasks reactive functional groups for further modification. Both N-demethylation and O-demethylation strategies have been developed.
N-Demethylation: The removal of the N-methyl group at the 6'-position to form N-nor-noscapine is a common first step in many synthetic pathways. An effective method for this transformation involves the use of hydrogen peroxide and ferrous sulfate. semanticscholar.orgacs.org This reaction provides the necessary secondary amine for subsequent coupling reactions.
O-Demethylation: Regioselective O-demethylation has been achieved at the 7-position of the benzofuranone ring. One reported method utilizes sodium azide (B81097) and sodium iodide in dimethylformamide (DMF) at elevated temperatures to selectively cleave the methyl ether at this position, yielding 7-hydroxy noscapine. acs.orgnih.gov Another novel regioselective O-demethylation has been discovered that facilitates the synthesis of a potent aniline (B41778) derivative of noscapine. acs.org More general, and often harsh, methods for cleaving aryl methyl ethers include heating with strong acids like hydrogen bromide or hydrogen iodide. wikipedia.org A milder and more specialized reagent for this purpose is boron tribromide (BBr3). wikipedia.orgcommonorganicchemistry.com
Structure-Activity Relationship (SAR) Studies of Noscapinoids
Structure-activity relationship (SAR) studies are pivotal in understanding how specific structural modifications to the noscapine molecule influence its biological activity. These studies have guided the rational design of more potent noscapine analogs, primarily as anticancer agents. Modifications have been explored at several key positions, including the 6'-position (N-methyl group), the 7-position (methoxy group), and the 9'-position of the isoquinoline ring. nih.govmonash.edu
The antiproliferative activity of various noscapine derivatives against different cancer cell lines has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The data clearly indicates that while noscapine itself has modest activity, certain modifications can lead to a significant increase in potency. semanticscholar.orgnih.govnih.gov
For instance, conjugation of specific amino acids at the 6'-position has been shown to dramatically enhance cytotoxicity. Noscapine-phenylalanine and noscapine-tryptophan conjugates, for example, exhibit significantly lower IC50 values against 4T1 mammary carcinoma cells compared to the parent noscapine. semanticscholar.orgnih.gov Similarly, modifications at the 9'-position, such as the introduction of N-arylmethylamino groups, have also resulted in derivatives with improved anticancer activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov Furthermore, derivatization at the 7-position of the benzofuranone ring has been explored, with some analogs displaying significant antiproliferative activity. nih.gov
Table 1: Antiproliferative Activity of Selected Noscapine Derivatives
| Compound | Modification | Cell Line | IC50 (µM) |
|---|---|---|---|
| Noscapine | - | 4T1 | 215.5 semanticscholar.orgnih.gov |
| Noscapine-phenylalanine (6h) | Phenylalanine at 6'-position | 4T1 | 11.2 semanticscholar.orgnih.gov |
| Noscapine-tryptophan (6i) | Tryptophan at 6'-position | 4T1 | 16.3 semanticscholar.orgnih.gov |
| Noscapine | - | MCF-7 | 45.8 nih.gov |
| 9-N-arylmethylamino derivative (13a) | N-arylmethylamino at 9'-position | MCF-7 | 37.2 nih.gov |
| 9-N-arylmethylamino derivative (13b) | N-arylmethylamino at 9'-position | MCF-7 | 30.9 nih.gov |
| 9-N-arylmethylamino derivative (13c) | N-arylmethylamino at 9'-position | MCF-7 | 19.4 nih.gov |
| Noscapine | - | MDA-MB-231 | 59.3 nih.gov |
| 9-N-arylmethylamino derivative (13a) | N-arylmethylamino at 9'-position | MDA-MB-231 | 47.3 nih.gov |
| 9-N-arylmethylamino derivative (13b) | N-arylmethylamino at 9'-position | MDA-MB-231 | 33.7 nih.gov |
| 9-N-arylmethylamino derivative (13c) | N-arylmethylamino at 9'-position | MDA-MB-231 | 24.1 nih.gov |
Development of Multifunctionalized Noscapine Derivatives
Building upon the insights gained from SAR studies, researchers have focused on creating multifunctionalized noscapine derivatives, where multiple modifications are incorporated into a single molecule to further enhance its therapeutic efficacy. This approach aims to combine the beneficial effects of individual modifications to achieve a synergistic improvement in anticancer activity. nih.govmonash.edu
A notable strategy involves combining modifications at the 6', 9', 1, and 7-positions. nih.govmonash.edu For example, the replacement of the N-methyl group at the 6'-position with an N-ethylaminocarbonyl group, which was shown to promote cytotoxicity, has been combined with other structural changes known to improve anticancer activity. These additional modifications include the introduction of a halogen substituent at the 9'-position, regioselective O-demethylation to create a free phenol (B47542) at the 7-position, and the reduction of the lactone at the 1-position to the corresponding cyclic ether. nih.govmonash.edu
These multifunctionalized derivatives have demonstrated promising biological activities, with some exhibiting EC50 values in the low micromolar range against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and pancreatic (PANC-1) cancer cells. nih.gov The development of these highly modified analogs represents a significant step forward in the quest to optimize the anticancer properties of noscapine.
Pharmacokinetic and Biotransformation Research of Noscapine Hydrochloride in Preclinical Models
Absorption and Permeation Studies
The initial stages of a drug's journey into the systemic circulation are critical determinants of its efficacy. For noscapine (B1679977) hydrochloride, in vitro models have been instrumental in elucidating its absorption and permeation characteristics.
To predict intestinal drug absorption, in vitro cell culture models such as Caco-2 (human colon adenocarcinoma) and Madin-Darby Canine Kidney (MDCK) cells are widely utilized. researchgate.netbohrium.com These models form a monolayer of cells that mimics the intestinal epithelium.
Studies investigating the permeation of noscapine across Caco-2 and MDCK cell monolayers have been conducted to understand its transport mechanisms. The bidirectional transport of noscapine was evaluated, and the results indicated that active efflux does not appear to limit its absorption, as the efflux ratios of the effective permeability coefficients (Peff) were less than 2. nih.gov This suggests that noscapine is not a significant substrate for efflux transporters like P-glycoprotein in these models.
The permeability of noscapine has been shown to be highly dependent on pH. nih.gov As a weakly basic drug, its solubility is pH-dependent. nsf.govnih.gov Research has demonstrated that the effective permeability coefficients (Peff) of noscapine across Caco-2 and MDCK cell monolayers are significantly higher in more acidic environments. The permeability was found to be in the order of pH 5.0 > 5.8 > 6.8 > 7.8. nih.gov This pH-dependent permeability is a critical factor influencing the oral absorption of noscapine, as the pH varies throughout the gastrointestinal tract.
Distribution Characteristics in Animal Models
Following absorption, noscapine is distributed throughout the body. Studies in animal models, such as rats, have provided insights into its tissue distribution. After intravenous administration, noscapine distributes widely into various organs. nih.gov
Biodistribution studies using radiolabeled noscapine (99mTc-noscapine) in healthy female rats showed significant accumulation in the liver and kidneys. nih.gov The major route of excretion appears to be hepatobiliary, with a higher concentration of the radiopharmaceutical observed in the liver compared to the kidneys at 15 minutes post-injection. nih.gov High concentrations of noscapine have also been observed in the spleen, lung, and brain. nih.govnih.gov The ability of noscapine to cross the blood-brain barrier is a notable characteristic, attributed to its high lipophilic properties. nih.govnih.gov The volume of distribution (Vd) has been reported to be large, with values of 4.7 L/kg in humans and a mean of 5.05 L in mice, indicating extensive tissue distribution. nih.govnih.govnih.gov
Metabolism and Clearance Pathways in Preclinical Systems
Noscapine undergoes extensive metabolism, primarily in the liver. nih.govwikipedia.org This biotransformation is a key factor influencing its pharmacokinetic profile. In preclinical models, including rats and rabbits, the metabolism of noscapine proceeds mainly through C-C cleavage, O-demethylation, and cleavage of the methylenedioxy group. nih.gov
In vitro studies using human recombinant enzymes have identified the main cytochrome P450 (CYP) isoforms involved in its phase I metabolism. CYP2C9 has been identified as a major enzyme in noscapine's metabolism, along with contributions from CYP3A4/5 and CYP2C19. nih.govnih.gov The involvement of these enzymes highlights the potential for drug-drug interactions.
Following intravenous administration in mice, noscapine is cleared rapidly from the body. nih.govresearchgate.net The mean total body clearance in mice was reported to be 4.78 L/h. nih.govnih.gov Plasma concentrations of noscapine decline quickly, becoming undetectable within 4 hours after an intravenous dose. nih.govnih.gov
Bioavailability Studies in Animal Models (e.g., oral bioavailability)
The oral bioavailability of noscapine is relatively low due to its extensive first-pass metabolism. nih.govnih.gov Studies in mice have reported a mean oral bioavailability of approximately 30% to 32%. nih.govresearchgate.net In rats, various formulations have been tested to improve oral bioavailability. For instance, a sustained-release extrudate formulation of noscapine HCl showed a significantly increased area under the curve (AUC) compared to a noscapine HCl solution, indicating enhanced bioavailability. nsf.govnih.gov
The table below summarizes key pharmacokinetic parameters of noscapine from a study in mice.
| Parameter | Value (IV) | Value (Oral) |
|---|---|---|
| Dose | 10 mg/kg | 75, 150, 300 mg/kg |
| Cmax | 7.88 µg/mL (at 5 min) | 12.74, 23.24, 46.73 µg/mL |
| Tmax | 5 min | 1.12, 1.50, 0.46 h |
| AUC | - | 53.42, 64.08, 198.35 h·µg/mL |
| Clearance | 4.78 L/h | - |
| Volume of Distribution (Vd) | 5.05 L | - |
| Oral Bioavailability | - | ~31.5% |
The table below presents pharmacokinetic data from a study in rats comparing a noscapine solution to a sustained-release extrudate formulation.
| Parameter | Noscapine HCl Solution | Noscapine HCl Extrudate |
|---|---|---|
| Cmax (µg/mL) | 21.35 ± 4.34 | 18.61 ± 4.72 |
| Tmax (h) | 0.70 ± 0.27 | 0.80 ± 0.27 |
| AUC0–48 (µg·h/mL) | 167.62 ± 35.85 | 406.99 ± 179.81 |
Pharmacokinetic Limitations and Challenges in Preclinical Research
Preclinical research has consistently highlighted several pharmacokinetic challenges associated with noscapine that may hinder its clinical development.
Poor Oral Bioavailability: As mentioned, the oral bioavailability of noscapine is limited, primarily due to extensive first-pass metabolism in the liver and potentially the gut wall. nih.govnih.govpharmacologycanada.org This necessitates the administration of relatively high oral doses in preclinical models to achieve therapeutic concentrations. researchgate.net
Short Half-Life: Noscapine has a short biological half-life, reported to be less than 2 hours in mice. researchgate.net This rapid elimination requires frequent administration to maintain therapeutic plasma levels, which can be a significant drawback for chronic therapies. nih.gov
Extensive First-Pass Metabolism: The first-pass effect is a major barrier for orally administered noscapine. nih.govnih.govwikipedia.org A significant portion of the drug is metabolized before it reaches systemic circulation, which not only reduces bioavailability but can also lead to high inter-individual variability in drug exposure. pharmacologycanada.orgnih.gov Studies have shown a disproportionate increase in the area under the curve (AUC) with increasing oral doses, which is indicative of saturable first-pass metabolism. nih.govnih.gov
These limitations have spurred research into novel formulations, such as nanoparticles and sustained-release systems, to improve the pharmacokinetic profile of noscapine and enhance its therapeutic potential. nih.govnsf.govnih.gov
Formulation and Delivery System Research for Noscapine Hydrochloride
Strategies for Enhancing Bioavailability and Sustained Release
Nanoparticle-based drug delivery systems have emerged as a promising strategy to improve the pharmacokinetic profile of noscapine (B1679977) hydrochloride. By encapsulating the drug within a polymeric or lipidic matrix, nanoparticles can protect it from degradation, improve its solubility, and facilitate its absorption.
Gelatin Nanoparticles: Gelatin, a natural and biodegradable polymer, has been utilized to fabricate nanoparticles for noscapine delivery. In one study, noscapine-enveloped gelatin nanoparticles were developed, resulting in smooth, spherical particles with a size of approximately 127 ± 15 nm and a maximum entrapment efficiency of 65.32 ± 3.81%. wisdomlib.org To further enhance their circulation time, these nanoparticles were grafted with polyethylene (B3416737) glycol (PEG). The resulting PEGylated gelatin nanoparticles demonstrated a 13.09-fold increase in the area under the curve (AUC) compared to a free noscapine solution, indicating significantly improved bioavailability. wisdomlib.org The in-vitro release of noscapine from these gelatin nanoparticles followed first-order kinetics, with 85.1% of the drug released. wisdomlib.org
PEGylated Lipid Nanoparticles: While specific research on PEGylated lipid nanoparticles for noscapine hydrochloride is limited, the principle of PEGylation from the gelatin nanoparticle studies suggests a promising avenue for lipid-based systems. PEGylation helps to create a hydrophilic shell around the nanoparticles, which can reduce opsonization and clearance by the reticuloendothelial system, thereby prolonging their circulation in the bloodstream.
Polycaprolactone (PCL) Nanoparticles: PCL, a biodegradable and biocompatible polyester, has been used to prepare noscapine-loaded nanoparticles. Using a double emulsion solvent evaporation method, researchers have successfully formulated PCL nanoparticles containing this compound. asiapharmaceutics.info These studies have optimized various parameters, such as the drug-to-polymer ratio and surfactant concentration, to achieve particle sizes ranging from 150 nm to 818 nm and encapsulation efficiencies between 38% and 79%. asiapharmaceutics.info The in vitro drug release from these PCL nanoparticles exhibited a biphasic pattern, with an initial burst release followed by a sustained release phase, with up to 85% of the drug being released over 96 hours. researcher.lifeasiapharmaceutics.info
Nanosuspensions: Nanosuspension technology involves the reduction of drug particles to the nanometer range, which increases the surface area and, consequently, the dissolution rate. A study on the development of a noscapine nanosuspension using a microfluidic reactor has been reported. researchgate.net This method allows for the controlled precipitation of the drug to form nanoparticles. The resulting nanosuspension can then be used to enhance the delivery of noscapine.
Solid Lipid Nanoparticles (SLN): SLNs are colloidal carriers made from solid lipids. They combine the advantages of polymeric nanoparticles and liposomes. Noscapine-loaded SLNs have been fabricated using a modified high-shear homogenization and ultrasound method. nsf.gov In one study, Precirol® was used as the lipid matrix, resulting in SLNs with an average particle size of 245.66 ± 17 nm, a polydispersity index of 0.226 ± 0.09, and a high entrapment efficiency of 89.77%. nsf.gov The in vitro release profile of these SLNs showed a pH-dependent release, with 83.23% of the drug released at pH 5.8 and 58.49% at pH 7.4 after 72 hours. nsf.gov
Table 1: Characteristics of this compound Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Entrapment Efficiency (%) | Key Findings |
|---|---|---|---|---|
| Gelatin Nanoparticles | Gelatin | 127 ± 15 | 65.32 ± 3.81 | Smooth, spherical nanoparticles with first-order release kinetics. wisdomlib.org |
| PEGylated Gelatin Nanoparticles | PEG-grafted Gelatin | Not specified | Not specified | 13.09-fold increase in AUC compared to free noscapine. wisdomlib.org |
| Polycaprolactone (PCL) Nanoparticles | Polycaprolactone | 150 - 818 | 38 - 79 | Biphasic release with up to 85% drug release in 96 hours. asiapharmaceutics.info |
| Solid Lipid Nanoparticles (SLN) | Precirol® | 245.66 ± 17 | 89.77 | pH-dependent release with higher release in acidic conditions. nsf.gov |
Hot melt extrusion is a solvent-free process used to create solid dispersions of a drug within a polymer matrix. This technique is particularly useful for enhancing the solubility of poorly water-soluble drugs and for developing sustained-release formulations. For this compound, a weakly basic drug with pH-dependent solubility, HME has been employed to achieve a pH-independent and sustained release profile.
In a notable study, a sustained-release formulation of this compound was developed using the biodegradable polymer Eudragit RLPO and citric acid as a pH modifier. nsf.gov The addition of 10% citric acid reduced the processing temperature and resulted in a drug recovery of 91.2 ± 1.34%. nsf.gov The resulting extrudate showed a sustained-release profile, with 70.99 ± 3.85% of the drug released over 24 hours in a pH 6.8 buffer, compared to a formulation without citric acid. nsf.govnih.gov In vivo pharmacokinetic studies in rats demonstrated a significant increase in the AUC of the HME formulation compared to a this compound solution, indicating enhanced bioavailability and a sustained plasma concentration. nsf.gov
Table 2: In Vitro Drug Release from this compound HME Formulations
| Formulation | pH of Release Medium | Drug Release after 24h (%) |
|---|---|---|
| Noscapine HCl (crude drug) | 6.8 | 4.68 ± 0.48 |
| Noscapine HCl without Citric Acid | 6.8 | 22.25 ± 3.71 |
| Noscapine HCl with 10% Citric Acid | 6.8 | 70.99 ± 3.85 |
Self-emulsifying solid dispersions (SESDs) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water emulsions upon gentle agitation in an aqueous medium. This approach can significantly improve the solubility and absorption of lipophilic drugs like noscapine.
To enhance oral bioavailability, mannosylated self-emulsifying solid dispersions (Mann-Nos_SESDs) of noscapine have been developed. nih.gov These formulations were prepared by emulsifying an optimized mixture of Labrafil M1944, Tween-80, and Labrasol, followed by spray-drying with hydroxypropyl methylcellulose (B11928114) (HPMC) and mannosamine. nih.govplos.org The resulting SESDs had particle sizes ranging from 5.84 to 6.60 µm and entrapment efficiencies of approximately 32%. nih.govnih.gov In vitro release studies showed that these particles provided a controlled release of 50% of the noscapine over 6 hours at pH 6.8, following Higuchi kinetics. nih.gov Pharmacokinetic studies revealed that the mannosylated formulation was 40% more bioavailable compared to the non-mannosylated version. nih.gov
Table 3: Characterization of Noscapine Self-Emulsifying Formulations
| Formulation | Hydrodynamic Diameter (nm) | Surface Charge (mV) | Entrapment Efficiency (%) |
|---|---|---|---|
| Noscapine SMEDDs | 231 - 246 | -16.50 to -18.7 | 32 - 35 |
| Noscapine SESDs | 5.84 - 6.60 (µm) | -10.62 to -12.40 | 30.96 ± 4.66 |
| Mannosylated Noscapine SESDs | 5.84 - 6.60 (µm) | -10.62 to -12.40 | 32.05 ± 3.72 |
Absorption enhancers are excipients that can improve the permeability of drugs across biological membranes.
Chitosan (B1678972): Chitosan, a natural polysaccharide, is known for its mucoadhesive properties and its ability to transiently open the tight junctions between epithelial cells, thereby enhancing the paracellular transport of drugs. While specific studies on the use of chitosan as an absorption enhancer for this compound are not extensively detailed, its general mechanism of action suggests its potential to improve the oral bioavailability of this compound.
Captisol: Captisol is a modified beta-cyclodextrin (B164692) that can form inclusion complexes with drug molecules, thereby increasing their solubility and stability. Studies have shown that the administration of Captisol with noscapine can lead to significant increases in its oral bioavailability in rats. plos.org This suggests that Captisol can be a viable approach to enhance the intestinal absorption of noscapine. plos.org
The formation of water-soluble complexes is another strategy to overcome the poor solubility of noscapine. Beta-cyclodextrin (β-CD) has been used to form an inclusion complex with noscapine. nih.govresearchgate.net Phase-solubility analysis has shown a 1:1 complexation of noscapine with β-CD, which offers better dissolution properties. nih.gov Pharmacokinetic studies have demonstrated a 1.87-fold increase in the bioavailability of noscapine when administered as a β-CD inclusion complex compared to the free drug. nih.govresearchgate.net
Formulation Characterization Methodologies
A variety of analytical techniques are employed to characterize the physicochemical properties of this compound formulations.
X-ray Diffraction (XRD): XRD is used to determine the physical state of the drug within the formulation, i.e., whether it is in a crystalline or amorphous form. In the context of HME formulations of this compound, XRD analysis has shown that the drug is completely dispersed in the polymer matrix in an amorphous state, which contributes to its enhanced solubility and dissolution rate. nsf.govnih.gov Similarly, for noscapine-loaded nanoparticles, XRD has been used to confirm the amorphous nature of the encapsulated drug. wisdomlib.org
UV-Visible Spectroscopy: UV-Visible spectroscopy is a quantitative analytical technique used to determine the concentration of this compound in various formulations and during in vitro release studies. wisdomlib.orgasiapharmaceutics.info The method is based on measuring the absorbance of a solution at a specific wavelength.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule and to study the interactions between the drug and the excipients in a formulation. In the characterization of noscapine-loaded nanoparticles and HME formulations, FTIR has been used to confirm the presence of the drug and to ensure that no significant chemical interactions have occurred that would alter the drug's structure. wisdomlib.orgnih.gov
Prodrug Approaches (e.g., Noscapine-amino acid conjugates as prodrugs)
Research into prodrug strategies for noscapine aims to enhance its therapeutic properties, particularly its efficacy as an anticancer agent. A significant area of this research involves the development of noscapine-amino acid conjugates. The core concept is to chemically link amino acids to the noscapine molecule, creating a new entity that can be more effectively delivered to cancer cells and then release the active noscapine drug.
Amino acids are fundamental for protein synthesis, a process that is highly active in rapidly proliferating cancer cells. This has led researchers to explore the potential of using amino acids to transport noscapine into these cells. nih.govacs.orgnih.gov One approach has been to modify the ninth position of the noscapine molecule by introducing a hydroxymethylene group, which is then coupled with various amino acids to create target conjugates. nih.govacs.orgnih.gov
A notable example of this research is the synthesis of a series of noscapine-amino acid conjugates and their evaluation against the A549 lung cancer cell line. nih.govacs.orgacs.org Among the synthesized conjugates, the noscapine-tryptophan conjugate demonstrated significantly improved anticancer activity compared to noscapine alone. nih.govacs.orgacs.org In vitro studies showed that the noscapine–tryptophan conjugate had a much lower IC₅₀ value, indicating greater potency. acs.org
Molecular modeling studies, including molecular docking and molecular dynamics simulations, have been employed to understand the interaction of these conjugates with their target, the tubulin protein. nih.govacs.org These studies have shown that the noscapine-tryptophan conjugate binds strongly to tubulin, which is crucial for its mechanism of altering microtubule assembly and inducing cancer cell death. nih.govacs.orgacs.org The stable binding observed in simulations suggests that this prodrug approach could also help in overcoming bioavailability issues associated with the parent noscapine molecule. nih.govacs.orgnih.gov
The research findings highlight the potential of noscapine-amino acid conjugates as a promising prodrug strategy. The noscapine-tryptophan conjugate, in particular, has been identified as a lead candidate for further development as an anticancer drug molecule. nih.govacs.org
| Conjugate/Compound | Cell Line | IC₅₀ (μM) | Molecular Docking Score (kJ/mol) |
| Noscapine-tryptophan | A549 | 32 | -41.47 |
| Noscapine | A549 | 73 | Not Reported |
Combination Therapy Research with Noscapine Hydrochloride in Preclinical Settings
Synergistic Effects with Chemotherapeutic Agents
Preclinical evidence strongly suggests that noscapine (B1679977) hydrochloride can act synergistically with several conventional chemotherapeutic agents, leading to enhanced antitumor activity across various cancer cell lines and in animal models.
In preclinical models of triple-negative breast cancer (TNBC), the combination of noscapine and doxorubicin has demonstrated strong synergistic interactions. researchgate.netnih.gov Studies using TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, have reported combination index (CI) values of less than 0.59, indicating a significant synergistic effect in inhibiting cell growth. researchgate.net This enhanced cytotoxicity is associated with a significant increase in apoptotic cells. nih.gov
In vivo studies using xenograft models of MDA-MB-231 in athymic mice have further substantiated these findings. The combination treatment of noscapine and doxorubicin resulted in a tumor volume reduction of 82.9% ± 4.5%, which was significantly greater than the reduction observed with either noscapine (39.4% ± 5.8%) or doxorubicin (34.2% ± 5.7%) alone. nih.gov The underlying mechanism for this synergy involves the inactivation of the NF-κB pathway, inhibition of angiogenesis, and induction of apoptosis. researchgate.net
Table 1: Synergistic Effects of Noscapine Hydrochloride and Doxorubicin in Preclinical TNBC Models
| Model System | Key Findings | Reference |
|---|---|---|
| MDA-MB-231 & MDA-MB-468 Cells | Combination Index (CI) < 0.59 | researchgate.net |
| MDA-MB-231 Xenograft | 82.9% ± 4.5% tumor volume reduction with combination therapy | nih.gov |
| Mechanistic Studies | Inactivation of NF-κB, anti-angiogenic pathways, and stimulation of apoptosis | researchgate.net |
The combination of noscapine and cisplatin (B142131) has shown synergistic to additive anticancer effects in preclinical models of non-small cell lung cancer (NSCLC) and human glioblastoma. nih.govnih.gov In NSCLC cell lines A549 and H460, the combination index values were below 0.6, indicating a synergistic interaction. nih.gov This synergy is attributed to the enhanced induction of apoptosis. nih.gov
In a murine xenograft model of lung cancer, the combination treatment led to a 78.1% ± 7.5% reduction in tumor volume, a significant improvement compared to cisplatin alone (38.2% ± 6.8%) or noscapine alone (35.4% ± 6.9%). nih.govnih.gov Mechanistically, the combination therapy was found to decrease the expression of survival proteins like pAkt, Akt, cyclin D1, and survivin, while increasing the expression of apoptotic proteins such as p53, p21, Bax, and cleaved caspases. nih.gov
Similarly, in human glioblastoma U87MG cells, the combination of noscapine and cisplatin demonstrated synergistic inhibition of cell proliferation, with a calculated combination index of 0.45. mdpi.com In vivo xenograft models of glioblastoma also showed that the combined treatment robustly augmented the anticancer action of cisplatin without detectable toxicity. mdpi.com
Table 2: Synergistic Effects of this compound and Cisplatin in Preclinical Models
| Cancer Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer | A549 & H460 Cells | Combination Index (CI) < 0.6 | nih.gov |
| Non-Small Cell Lung Cancer | Murine Xenograft | 78.1% ± 7.5% tumor volume reduction with combination | nih.govnih.gov |
| Human Glioblastoma | U87MG Cells | Combination Index (CI) = 0.45 | mdpi.com |
| Human Glioblastoma | Xenograft Model | Augmented anticancer action of cisplatin | mdpi.com |
Preclinical studies have demonstrated that noscapine potentiates the anticancer activity of gemcitabine against NSCLC in an additive to synergistic manner. nih.gov The combination of noscapine and gemcitabine has shown synergistic behavior with combination index values below 0.59 in NSCLC cell lines. nih.gov
In vivo, the combination therapy resulted in a significant reduction in tumor volume. A study on H460 tumor xenografts showed an 82.9% inhibition of tumor growth with the combination of noscapine and gemcitabine, compared to 39.4% with gemcitabine alone and 34.2% with noscapine alone. nih.gov The enhanced efficacy of this combination is attributed to its antiangiogenic and apoptotic effects. nih.gov
Table 3: Synergistic Effects of this compound and Gemcitabine in Preclinical NSCLC Models
| Model System | Key Findings | Reference |
|---|---|---|
| NSCLC Cell Lines | Combination Index (CI) < 0.59 | nih.gov |
| H460 Tumor Xenograft | 82.9% tumor growth inhibition with combination therapy | nih.gov |
| Mechanistic Studies | Antiangiogenic and apoptotic pathways | nih.gov |
Research into the combination of this compound and docetaxel has primarily focused on breast cancer models. While some studies have explored derivatives of noscapine, there is evidence that noscapine itself can potentiate the effects of docetaxel. In preclinical models of TNBC, pretreatment with a low dose of noscapine was found to enhance the cytotoxicity of docetaxel, leading to a threefold increase in cell killing and a 30% increase in late apoptotic cells in MDA-MB-231 cells. This chemosensitization effect suggests a promising strategy for improving the efficacy of docetaxel.
In the context of human glioblastoma, noscapine has been shown to synergistically enhance the efficacy of temozolomide (B1682018). mdpi.com In vitro studies using U87MG human glioblastoma cells revealed that noscapine markedly increased the anti-proliferative effects of temozolomide. mdpi.com The calculated combination index for the noscapine-temozolomide combination was 0.51, indicating a synergistic relationship. mdpi.com
In vivo tumor xenograft models further confirmed these findings, where the combined treatment robustly augmented the anti-cancer actions of temozolomide without any observable toxicity. mdpi.com The synergistic effect is associated with enhanced apoptosis in the glioblastoma cells. mdpi.com
Table 4: Synergistic Effects of this compound and Temozolomide in Preclinical Glioblastoma Models
| Model System | Key Findings | Reference |
|---|---|---|
| U87MG Glioblastoma Cells | Combination Index (CI) = 0.51 | mdpi.com |
| Tumor Xenograft Model | Augmented anticancer action of temozolomide | mdpi.com |
| Mechanistic Studies | Enhanced apoptosis | mdpi.com |
Combinations with Targeted Therapies
The investigation of this compound in combination with targeted therapies is an emerging area of research. While extensive preclinical data on synergistic effects with specific agents in the following categories is limited, existing knowledge of noscapine's mechanisms provides a rationale for such combinations.
Metabolic Inhibitors: A recent review suggests that combining targeted medications with metabolic inhibitors is a viable strategy to address cancer treatment resistance. mdpi.com While direct preclinical studies on the synergistic effects of this compound with specific metabolic inhibitors are not extensively documented, this remains a promising area for future research.
Sigma-2 Receptor Agonists: Noscapine's effects are believed to be mediated, in part, through its activity as a sigma receptor agonist. nih.gov This intrinsic property suggests a potential for complex interactions when combined with other sigma-2 receptor agonists, though specific preclinical studies detailing synergistic anticancer effects of such combinations are not readily available.
Alpha-1-Adrenoceptor Antagonists: There is currently a lack of preclinical research specifically evaluating the synergistic anticancer effects of combining this compound with alpha-1-adrenoceptor antagonists.
Cyclin-Dependent Kinase (CDK) Inhibitors: The ubiquitin-proteasome system, which can be influenced by noscapine, regulates cell cycle components including cyclins and cyclin-dependent kinase inhibitors. nih.gov This provides a theoretical basis for exploring combinations of noscapine with CDK inhibitors, but dedicated preclinical studies to determine synergistic outcomes are needed.
Strategies for Sensitizing Drug-Resistant Cancer Cells
Preclinical research has identified several strategies through which this compound and its derivatives can sensitize drug-resistant cancer cells to conventional chemotherapeutic agents. These strategies primarily involve modulating cellular pathways that contribute to drug resistance, thereby restoring or enhancing the efficacy of standard cancer treatments. Noscapine has shown the potential to act as a chemosensitizer, making it a candidate for combination therapies aimed at overcoming resistance in various cancer types. nih.govnsf.gov
One of the key mechanisms by which cancer cells develop resistance is through the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cell. nih.gov Noscapine and its derivatives have been shown to modulate the activity of P-gp. nih.gov By binding directly to this protein, noscapine can inhibit its function, leading to increased intracellular accumulation of other anticancer drugs. nih.gov This suggests that noscapine does not primarily act as a substrate for P-gp but rather as an inhibitor, reducing the efflux of co-administered therapeutic agents. nih.gov
Furthermore, noscapine has demonstrated the ability to overcome resistance mechanisms that are independent of efflux pumps. For instance, it can inhibit mitosis in paclitaxel-resistant ovarian cancer cells through a mode of action on tubulin that is distinct from that of paclitaxel, potentially circumventing resistance related to beta-tubulin mutations. mdpi.com
In triple-negative breast cancer (TNBC), a particularly aggressive and often drug-resistant subtype, noscapine has been investigated for its ability to reverse resistance to docetaxel. nih.gov In preclinical models, combining low concentrations of noscapine with docetaxel led to a significant decrease in tumor volume in drug-resistant xenografts and downregulated the expression of multidrug resistance proteins and anti-apoptotic factors. nih.govresearchgate.net
Detailed research findings from various preclinical studies highlight noscapine's role in sensitizing resistant cancer cells:
Non-Small Cell Lung Cancer (NSCLC): In combination with cisplatin, noscapine demonstrated an additive to synergistic anticancer effect. The combination therapy led to a 78.1 ± 7.5% reduction in tumor volume in a murine xenograft model, compared to 38.2 ± 6.8% for cisplatin alone and 35.4 ± 6.9% for noscapine alone. nih.gov This enhanced effect was associated with the activation of multiple apoptotic signaling pathways. nih.gov The combination also significantly increased the percentage of apoptotic tumor cells to 61 ± 8%, compared to 32 ± 5% with noscapine alone and 30 ± 6% with cisplatin alone. nih.gov
Triple-Negative Breast Cancer (TNBC): In docetaxel-resistant TNBC xenografts, a combination of noscapine and docetaxel reduced tumor volume by 2.33-fold compared to noscapine alone and 1.41-fold compared to docetaxel alone. nih.gov In wild-type, non-resistant xenografts, the combination was even more effective, showing a 5.49-fold and 3.25-fold reduction in tumor volume compared to noscapine and docetaxel alone, respectively. nih.gov
Ovarian Cancer: Noscapine has been shown to enhance the sensitivity of drug-resistant ovarian cancer cells to cisplatin. mdpi.com The combination of noscapine and cisplatin reduced the proliferation of cisplatin-resistant ovarian cancer cells and altered the expression of genes and proteins involved in apoptosis, favoring cell death. mdpi.commdpi.com
Glioblastoma: Noscapine has been reported to inhibit the proliferation of temozolomide-resistant glioblastoma cell lines. nih.gov Combination therapy of noscapine with temozolomide and cisplatin in xenograft models significantly increased the efficacy of these drugs. nih.gov This combination led to reduced cell proliferation and increased apoptosis in the tumors. nih.gov
These studies collectively suggest that this compound can counteract drug resistance through multiple mechanisms, including the inhibition of drug efflux pumps and the modulation of apoptotic pathways.
Research Findings on Noscapine Combination Therapy in Drug-Resistant Models
Drug Resistance Mechanisms and Reversal Strategies in Noscapine Hydrochloride Research
Intrinsic Resistance Profiles
A significant finding in the study of noscapine (B1679977) is its ability to maintain efficacy against cancer cell lines that exhibit resistance to other common chemotherapeutic agents. Unlike many tubulin-targeting drugs such as taxanes and vinca alkaloids, the antiproliferative activity of noscapine and its derivatives is not significantly diminished in cancer cells that overexpress P-glycoprotein (P-gp), a key mediator of the multidrug resistance (MDR) phenotype nih.gov. Studies have shown that noscapine affects both resistant and sensitive cell lines, suggesting that it does not strongly interact with P-gp as a substrate researchgate.netnih.gov. This inherent lack of susceptibility to P-gp-mediated efflux is a crucial characteristic, indicating a favorable intrinsic resistance profile and suggesting that pre-existing P-gp expression may not be a primary barrier to its initial efficacy nih.govnih.gov.
Mechanisms of Overcoming Multidrug Resistance (MDR)
Noscapine hydrochloride and its analogs have demonstrated the capacity to act as chemosensitizers, effectively overcoming multidrug resistance. This is achieved through various mechanisms, notably the modulation of efflux pumps that are responsible for ejecting therapeutic agents from cancer cells nih.gov. In combination therapies, such as with docetaxel, noscapine has been shown to down-regulate the expression of multidrug resistance proteins, including MDR1 and MRP1 scispace.com. By inhibiting the mechanisms that cancer cells use to protect themselves, noscapine can restore or enhance the cytotoxicity of other anticancer drugs, providing a promising strategy to combat resistant tumors nih.govscispace.com.
The primary mechanism by which noscapine overcomes MDR is through the direct modulation of P-glycoprotein researchgate.netnih.gov. Research confirms that noscapine and its derivatives are not substrates for P-gp; instead, they function as inhibitors of this efflux pump nih.govnih.gov. Further investigations have demonstrated that this inhibition results from a direct interaction with the P-gp transporter nih.govresearchgate.net. By binding to P-gp, noscapine effectively blocks its function, preventing the pump from expelling other co-administered chemotherapeutic drugs from the cell nih.gov. This action leads to a higher intracellular concentration of the anticancer agent, thereby overcoming P-gp-mediated resistance and increasing the drug's therapeutic effect researchgate.netnih.gov.
Cross-Resistance Patterns and Circumvention (e.g., paclitaxel resistance)
Noscapine has shown significant promise in circumventing resistance to other microtubule-targeting agents, most notably paclitaxel researchgate.netnih.gov. The mechanism for this circumvention lies in its unique interaction with tubulin. Unlike paclitaxel, noscapine binds to a different site on the tubulin protein scispace.comresearchgate.netnih.gov. This is particularly relevant in cases of paclitaxel resistance caused by specific β-tubulin mutations that prevent paclitaxel from binding effectively nih.gov. Because noscapine's binding site is distinct, it can still exert its antimitotic effects and induce apoptosis in these paclitaxel-resistant cells researchgate.netnih.gov.
Research has demonstrated that noscapine can induce mitotic arrest and subsequent apoptosis in paclitaxel-resistant human ovarian cancer cells scispace.comresearchgate.net. This process has been linked to the activation of the c-Jun NH2-terminal kinase (JNK) pathway, which plays a crucial role in mediating apoptosis in response to microtubule disruption nih.gov. The ability of noscapine to effectively target cells that have developed resistance to a frontline taxane-based therapy highlights its potential as a valuable agent in second-line treatments or in combination strategies for resistant cancers acs.org.
The table below presents the half-maximal inhibitory concentration (IC50) values of noscapine in paclitaxel-sensitive and paclitaxel-resistant ovarian carcinoma cell lines, illustrating its consistent efficacy regardless of the cells' resistance to paclitaxel.
| Cell Line | Resistance Profile | Noscapine IC50 (μM) |
|---|---|---|
| 1A9 | Paclitaxel-Sensitive | 18.2 |
| 1A9/PTX10 | Paclitaxel-Resistant | 22.7 |
| 1A9/PTX22 | Paclitaxel-Resistant | 15.4 |
Advanced Analytical Methodologies in Noscapine Hydrochloride Research
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of Noscapine (B1679977) hydrochloride due to its high resolution, sensitivity, and quantitative accuracy.
HPLC methods are widely employed for the simultaneous determination and quantification of Noscapine hydrochloride, often in complex mixtures or biological matrices. A validated HPLC procedure was developed for the determination of aminophylline, methoxyphenamine hydrochloride, noscapine, and chlorpheniramine maleate in capsule dosage forms. nih.gov This method achieved separation on an Ultrasphere C18 column within 6 minutes, using a mobile phase of dichloromethane-methanol-0.25% (v/v) diethylamine aqueous solution (20:60:20, v/v/v) with UV detection at 264 nm. nih.gov The method demonstrated excellent linearity for noscapine in the 35-210 µg/ml range, with intra- and inter-day relative standard deviations (R.S.D.s) between 0.4% and 0.6%. nih.gov The recovery rates for noscapine were found to be between 99.9% and 100.4%, confirming the method's accuracy. nih.gov
Another RP-HPLC method was established for determining noscapine in human plasma, utilizing a C18 column and a mobile phase of acetonitrile-water (38:62) containing specific additives, with UV detection at 215 nm. ingentaconnect.com This assay showed a linear range of 1-100 µg·L-1 and a limit of quantification of 1 µg·L-1, making it suitable for pharmacokinetic studies. ingentaconnect.com
| Parameter | Method 1 (Dosage Form) nih.govsigmaaldrich.com | Method 2 (Human Plasma) ingentaconnect.com |
|---|---|---|
| Stationary Phase (Column) | Ultrasphere C18 | Inertsil C18 (5 µm, 250 mm×4.6 mm) |
| Mobile Phase | Dichloromethane-methanol-0.25% (v/v) diethylamine aqueous solution (20:60:20, v/v/v) | Acetonitrile-water (38:62) with 2.5 mmol·L-1 SDS and 20 mmol·L-1 NaH2PO4 (pH 2.5) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 264 nm | 215 nm |
| Linear Range | 35-210 µg/mL | 1-100 µg/L |
| Recovery | 99.9 ± 1.1% to 100.4 ± 0.7% | 89.76% - 104.0% |
Stability-indicating assay methods are critical for monitoring the purity of active pharmaceutical ingredients. A simple, rapid, and sensitive reverse-phase HPLC (RP-HPLC) method was specifically developed and validated to determine Papaverine, a known degradation impurity of this compound. researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com This method allows for the effective separation of Noscapine from Papaverine within 45 minutes. scholarsresearchlibrary.comscholarsresearchlibrary.com The analysis is performed on a Waters Sunfire C18 column with a gradient mobile phase consisting of a 1-octane sulfonic acid buffer (pH 3.0) and acetonitrile, with detection at 260 nm. researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com
The method was validated according to ICH guidelines, demonstrating excellent linearity for both Noscapine and Papaverine over a concentration range of 1.2 µg/mL to 6.0 µg/mL, with a correlation coefficient (r²) of 0.999 for both compounds. scholarsresearchlibrary.com Accuracy studies showed high recovery rates, ranging from 101.26% to 104.52%. scholarsresearchlibrary.com Forced degradation studies were conducted under acidic, basic, and oxidative stress conditions. scholarsresearchlibrary.com The maximum degradation was observed under peroxide stress, amounting to approximately 8.59%, yet the method was able to resolve the parent drug peak from all degradation products. scholarsresearchlibrary.com In a separate study, a stability-indicating HPLC method was developed that could separate Noscapine from nine potential degradation products (DPs), which were subsequently characterized using 2D-LC–MS/MS. researcher.life
| Parameter | Details of Stability-Indicating Method researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com |
|---|---|
| Stationary Phase (Column) | Waters Sunfire, C18, 250 × 4.6 mm, 5 μm |
| Mobile Phase | 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile (Gradient) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 45°C |
| Resolution (Noscapine/Papaverine) | ~2.8 |
| Linearity Range (Papaverine) | 1.2 µg/mL to 6.0 µg/mL |
| Accuracy (Recovery %) | 101.26% to 104.52% |
Spectroscopic and Imaging Techniques
Spectroscopic and crystallographic methods provide invaluable information on the chemical structure of this compound and its interactions with biological macromolecules.
X-ray crystallography has been instrumental in elucidating the structural basis of noscapine's interaction with its biological target, tubulin. nih.gov Structural studies have revealed that noscapine itself does not bind effectively to tubulin. nih.govcsic.es Instead, research using X-ray crystallography has successfully determined the structure of a tubulin complex with 7A-O-demethoxy-amino-noscapine (7A-aminonoscapine), a cytotoxic analogue. nih.govcsic.es
These crystallographic studies demonstrate that the analogue binds to the colchicine site of tubulin. nih.govcsic.es The data suggests that the 7A-methoxy group of the parent noscapine molecule causes a steric clash with the T5-loop of α-tubulin, which prevents effective binding. nih.govcsic.es This has led to the proposal that the anticancer activity of noscapine originates from a bioactive metabolite, formed in vivo, which is capable of binding to the colchicine site and disrupting microtubule dynamics. nih.govcsic.es
UV-Visible spectroscopy is a fundamental technique used for the identification and quantification of this compound. According to the Japanese Pharmacopoeia, one method of identification involves dissolving the compound in methanol and comparing its absorption spectrum to a reference spectrum. nihs.go.jpnihs.go.jp In ethanol, noscapine exhibits characteristic absorption maxima at wavelengths of 209 nm, 291 nm, and 309-310 nm. drugfuture.com
Furthermore, spectrophotometric methods have been developed for the determination of noscapine based on the formation of an ion-association complex. nih.govelsevierpure.com In one such method, noscapine forms a complex with the counter-ion Bromocresol Green (BCG) at pH 3.0, which can be extracted with chloroform and measured spectrophotometrically. nih.govelsevierpure.com This technique has proven to be simple, sensitive, and suitable for determining the alkaloid in pharmaceutical preparations. nih.govelsevierpure.com
| Solvent | Reported Absorption Maxima (λmax) |
|---|---|
| Ethanol drugfuture.com | 209 nm, 291 nm, 309-310 nm |
| Methanol nihs.go.jpnihs.go.jp | Used for spectral comparison with a reference standard for identification. |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization and identification of this compound. The technique provides a unique molecular "fingerprint" based on the vibrational frequencies of the bonds within the molecule. The Japanese Pharmacopoeia lists the determination of the infrared absorption spectrum using the potassium bromide disk method as an official identification test for noscapine. nihs.go.jp The spectrum obtained from the sample must exhibit similar intensities of absorption at the same wave numbers as the reference spectrum. nihs.go.jp FTIR is also employed to identify and verify degradation products generated during stability studies, complementing data from other analytical methods like mass spectrometry. nih.gov For instance, in developing stability-indicating methods, FTIR analysis helps confirm the identity of degradation products like cotarnine, meconine, and opionic acid, which are resolved from the parent drug by chromatography. nih.gov
Gamma Scintigraphy for Biodistribution
Gamma scintigraphy has emerged as a valuable non-invasive imaging technique to study the biodistribution and pharmacokinetics of this compound in vivo. This methodology involves radiolabeling noscapine with a gamma-emitting radionuclide, most commonly Technetium-99m (99mTc), to track its localization and accumulation in various organs over time.
In a notable study, this compound was successfully radiolabeled with 99mTc using a stannous reduction method, achieving high labeling efficiency and stability both in vitro and in vivo. nih.gov Following intravenous administration in rats, the biodistribution profile revealed significant accumulation in the liver, spleen, and kidneys. nih.govnih.gov Blood clearance was rapid, with approximately 80% of the radiolabeled compound cleared within the first hour. nih.govnih.gov
This technique has been particularly insightful in investigating the potential of noscapine for treating polycystic ovary syndrome (PCOS). In a rat model of PCOS, gamma scintigraphy demonstrated a twofold increase in the accumulation of 99mTc-noscapine in the polycystic ovaries compared to normal ovaries at 4 hours post-injection. nih.gov SPECT (Single Photon Emission Computed Tomography) images further confirmed this discrete accumulation in the PCOS ovaries at various time points (1, 2, 4, and 24 hours). nih.gov These findings suggest a specific uptake mechanism in the pathological ovarian tissue, highlighting the potential of radiolabeled noscapine for both diagnostic imaging and targeted therapy in PCOS. nih.govmdpi.com
The biodistribution data obtained through gamma scintigraphy provides crucial information for understanding the in-vivo behavior of this compound, guiding further development of noscapine-based therapeutics. nih.gov
Cell-Based Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method to assess the effect of this compound on cell viability and proliferation. This assay measures the metabolic activity of living cells, which is indicative of their proliferative capacity. Numerous studies have employed the MTT assay to quantify the dose-dependent cytotoxic effects of noscapine and its analogs on various cancer cell lines.
For instance, in a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, noscapine demonstrated a dose-dependent reduction in cell viability after 24 and 48 hours of treatment. spandidos-publications.com The IC50 values, representing the concentration required to inhibit 50% of cell growth, were determined for each cell line at both time points. spandidos-publications.com Specifically, for the MDA-MB-231 cell line, the IC50 was 29 µM at 24 hours and 20 µM at 48 hours. spandidos-publications.com
Similarly, the anti-proliferative effects of noscapine have been evaluated in oral cancer cells (KB-1), where it significantly decreased cell viability in a dose-dependent manner with IC50 values of 40.49 ± 4.67 μM at 24 hours and 38.03 ± 5.83 μM at 48 hours. researchgate.net In contrast, noscapine exhibited minimal cytotoxic effects on normal human gingival fibroblasts, suggesting a degree of selectivity for cancer cells. researchgate.net
The MTT assay has also been instrumental in comparing the potency of novel noscapine analogs. For example, a noscapine-tryptophan conjugate showed a significantly lower IC50 value (32 µM) in A549 lung cancer cells compared to noscapine alone (73 µM), indicating enhanced cytotoxic activity. nih.gov Furthermore, various other noscapine derivatives have been shown to inhibit the proliferation of cancer cells at much lower concentrations than the parent compound. researchgate.net
Below is a data table summarizing the IC50 values of Noscapine in different cell lines as determined by the MTT assay in various studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| A549 | Lung Cancer | 73 | 24 |
| MCF-7 | Breast Cancer | 54 | 24 |
| MDA-MB-231 | Breast Cancer | 29 | 24 |
| MCF-7 | Breast Cancer | 30 | 48 |
| MDA-MB-231 | Breast Cancer | 20 | 48 |
| KB-1 | Oral Cancer | 40.49 ± 4.67 | 24 |
| KB-1 | Oral Cancer | 38.03 ± 5.83 | 48 |
| SKOV3/DDP | Ovarian Cancer | Not specified | Not specified |
| HCT116 (p53-wt) | Colon Cancer | Not specified | Not specified |
| HeLa | Cervical Cancer | >100 | 48 |
| MIA PaCa-2 | Pancreatic Cancer | >100 | 48 |
| T24 | Bladder Cancer | >100 | 48 |
The induction of apoptosis, or programmed cell death, is a key mechanism through which this compound exerts its anticancer effects. Several cell-based assays are employed to detect and quantify apoptosis in response to noscapine treatment.
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label early apoptotic cells. nih.govsigmaaldrich.com Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. nih.gov
Studies have shown that noscapine treatment leads to a significant increase in the percentage of Annexin V-positive cells in various cancer cell lines. For example, in MG63 osteosarcoma cells, noscapine-induced apoptosis, as measured by Annexin-V-FITC staining, increased in a concentration-dependent manner. nih.gov Similarly, in HL60 cells, exposure to noscapine resulted in an increase in Annexin V-positive cells, indicating the onset of apoptosis. researchgate.net The combination of Annexin V and PI staining allows for the quantification of different cell populations: Annexin V-negative/PI-negative (viable cells), Annexin V-positive/PI-negative (early apoptotic cells), and Annexin V-positive/PI-positive (late apoptotic or necrotic cells). nih.gov
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.com The TUNEL method involves the enzymatic labeling of the free 3'-OH termini of DNA strand breaks with modified nucleotides. sigmaaldrich.com These labeled fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry. The TUNEL assay provides confirmation of apoptosis by directly identifying the nuclear changes associated with programmed cell death. researchgate.net
Together, these apoptosis detection assays provide crucial evidence for the pro-apoptotic activity of this compound and are essential tools for elucidating its mechanism of action at the cellular level.
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. This method is crucial for understanding how this compound affects cell cycle progression. Cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. researchgate.net
By analyzing the distribution of fluorescence intensity across a large population of cells, it is possible to quantify the percentage of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). researchgate.net A sub-G1 peak, representing cells with less than 2N DNA content, is indicative of apoptosis due to DNA fragmentation. researchgate.netresearchgate.net
Numerous studies have demonstrated that noscapine and its analogs induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. researchgate.netresearchgate.net For example, in HCT116 colon cancer cells, treatment with noscapine led to an accumulation of cells in the G2/M phase. researchgate.net This arrest in mitosis is often followed by the appearance of a sub-G1 peak, signifying the induction of apoptosis. researchgate.net Similarly, in A549 lung cancer cells, a noscapine-tryptophan conjugate was shown to arrest cell growth in the G1 phase of the cell cycle. nih.gov
The table below summarizes the effects of noscapine and its analogs on the cell cycle in different cancer cell lines.
| Cell Line | Cancer Type | Effect on Cell Cycle |
| HCT116 | Colon Cancer | G2/M arrest |
| A549 | Lung Cancer | G1 arrest (with noscapine-tryptophan conjugate) |
| MCF-7 | Breast Cancer | Mitotic arrest |
| HeLa | Cervical Cancer | G2/M arrest |
| SKOV3/DDP | Ovarian Cancer | Increased proportion of G2/M cells |
Cell cycle analysis by flow cytometry is a fundamental tool for characterizing the cytostatic and cytotoxic effects of this compound, providing quantitative data on its ability to interfere with the normal progression of the cell cycle and induce apoptosis.
Microtubules are dynamic polymers of tubulin that play a critical role in various cellular processes, including cell division, motility, and intracellular transport. Noscapine is known to exert its anticancer effects by modulating microtubule dynamics. Microtubule polymerization assays are essential in vitro methods used to study the direct effects of noscapine and its derivatives on the assembly of tubulin into microtubules.
These assays typically monitor the change in turbidity or fluorescence over time. In a turbidity-based assay, the polymerization of purified tubulin into microtubules is measured as an increase in light scattering at 340 nm. cytoskeleton.com The effect of a compound on microtubule polymerization can be assessed by observing alterations in the rate and extent of this turbidity change. nih.gov
Studies have shown that noscapine and its analogs can inhibit microtubule assembly. For example, di-substituted noscapine analogs were found to inhibit the light scattering signal in a concentration-dependent manner, indicating their ability to bind to tubulin and interfere with microtubule formation. nih.gov Another study reported that a novel noscapine analogue demonstrated a stronger binding affinity to tubulin compared to the parent compound. oncotarget.com
Fluorescence-based assays offer a more sensitive alternative. These assays utilize a fluorescent reporter that incorporates into microtubules as they polymerize, leading to an enhancement of its fluorescence signal. cytoskeleton.com This allows for the real-time monitoring of microtubile formation and the characterization of compounds that either stabilize or destabilize microtubules. cytoskeleton.com
In silico molecular modeling and fluorescence quenching assays are also employed to predict and confirm the binding of noscapine and its analogs to tubulin. nih.govnih.gov These computational and biophysical techniques provide insights into the specific binding sites and interactions between the drug and the tubulin dimer, further elucidating the mechanism of microtubule disruption. nih.gov Through these assays, it has been determined that noscapine functions as a tubulin-stabilizing agent, which can inhibit the depolymerization of microtubules. nih.gov
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Cell migration and invasion assays are crucial for evaluating the potential of this compound to inhibit these processes.
Cell Migration Assays:
Scratch Wound Healing Assay: This is a straightforward and widely used method to study directional cell migration in vitro. A "scratch" or gap is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap over time is monitored. researchgate.netsigmaaldrich.com Studies have utilized this assay to demonstrate that noscapine can suppress the migration of oral cancer cells. researchgate.net
Transwell Migration Assay (Boyden Chamber Assay): This assay uses a chamber with a porous membrane to separate an upper compartment containing cancer cells from a lower compartment containing a chemoattractant. The number of cells that migrate through the pores to the lower chamber is quantified. nih.govsigmaaldrich.com This method has been used to show that noscapine significantly decreases the migration potential of osteosarcoma cells (MG63 and U2OS) in a dose-dependent manner. nih.gov
Cell Invasion Assays:
Transwell Invasion Assay: This is a modification of the migration assay where the porous membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which mimics the basement membrane. nih.govsigmaaldrich.com This assay assesses the ability of cancer cells to degrade the ECM and invade through the barrier. Research has shown that noscapine can effectively inhibit the invasion of osteosarcoma cells. nih.gov
These in vitro assays provide valuable insights into the anti-metastatic potential of this compound. By demonstrating its ability to inhibit both cell migration and invasion, these studies suggest that noscapine may have a therapeutic role in preventing the spread of cancer. researchgate.netnih.gov
Genotoxicity Assays (e.g., Alkaline Comet Assay, Multicolor Fluorescence In Situ Hybridization (FISH))
Genotoxicity assays are essential for evaluating the potential of a compound to damage genetic material (DNA).
Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. nih.govresearchgate.net The technique is based on the principle that damaged DNA, containing strand breaks and alkali-labile sites, will migrate further in an electric field, resembling a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). researchgate.net
Table 1: Distribution of DNA Damage in DU145 Cells after Noscapine Treatment (24h)
Data derived from a study on the genotoxicity of noscapine nanosuspension. researchgate.net
| Comet Stage | Description | Control Cells (%) | Noscapine-Treated Cells (%) |
|---|---|---|---|
| Stage 0 | No DNA damage | ~95% | Decreased % |
| Stage 1 | Low-level DNA damage | ~5% | Increased % in a dose-dependent manner |
| Stage 2 | Medium-level DNA damage | ~0% | |
| Stage 3 | High-level DNA damage | ~0% | |
| Stage 4 | Maximum DNA damage | ~0% |
Multicolor Fluorescence In Situ Hybridization (FISH)
Multicolor Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific chromosome regions. nih.gov It employs fluorescently labeled DNA probes that bind to complementary sequences on chromosomes, allowing researchers to detect numerical and structural chromosomal aberrations, which are key endpoints in genotoxicity studies. researchgate.netmdpi.com The use of multiple, differently colored probes enables the simultaneous analysis of several chromosomes or chromosomal regions. mdpi.com While FISH is a standard method for assessing chromosomal damage induced by genotoxic agents, specific studies employing multicolor FISH to evaluate the genotoxicity of this compound are not extensively documented in the available research.
Molecular Modeling and Computational Studies
Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for understanding the interaction between this compound and its biological targets at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnoaa.gov In noscapine research, it is extensively used to investigate its binding to tubulin, a key protein involved in cell division.
Studies have shown that noscapine and its derivatives bind at or near the colchicine-binding site of tubulin. Docking analyses provide insights into the specific amino acid interactions within the binding pocket and help predict the binding affinity of different noscapine analogs. For instance, in silico docking studies have yielded Glide scores and binding energy values that correlate with experimentally determined affinities, demonstrating the predictive power of this approach. These computational models are instrumental in designing novel noscapine derivatives with potentially higher binding affinity and enhanced biological activity. mdpi.comnoaa.gov
Table 2: Molecular Docking and Binding Affinity Data for Noscapinoids with Tubulin
Data compiled from various molecular modeling studies. mdpi.comnoaa.gov
| Compound | Glide Score (kcal/mol) | Calculated Relative Binding Energy (ΔΔGbind-cald) (kcal/mol) | Experimental Binding Affinity (Kd) (μM) |
|---|---|---|---|
| Noscapine | -6.047 | 3.915 | 144 ± 2.8 |
| Br-noscapine | -6.261 | 3.025 | 54.9 ± 9.1 |
| Colchicine | -9.884 | Not Reported | Not Reported |
| Designed Analog D3 | -11.2 | Not Reported | Not Reported |
| Designed Analog D4 | -10.2 | Not Reported | Not Reported |
| Designed Analog D6 | -10.6 | Not Reported | Not Reported |
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often employed to assess the stability of the ligand-protein complex.
In the context of noscapine research, MD simulations of the noscapine-tubulin complex are used to refine the docked poses and evaluate the stability of the interactions. These simulations can track the root-mean-square deviation (RMSD) of the protein's backbone atoms to ensure the system has reached equilibrium, confirming the stability of the simulation. For example, simulations have been used to study the binding of amino-noscapine to different β-tubulin isotypes, revealing specific hydrogen bond interactions with amino acids like Gln245, Leu246, and Leu253 that contribute to the stability of the complex. Such studies are crucial for understanding the dynamic nature of the binding and the subtle conformational changes that occur upon ligand binding.
Future Directions and Translational Perspectives in Noscapine Hydrochloride Preclinical Research
Exploration of Novel Mechanisms of Action
While the primary anticancer mechanism of noscapine (B1679977) is attributed to its ability to modulate microtubule dynamics, leading to cell cycle arrest and apoptosis, recent preclinical studies are illuminating a broader range of biological activities. patsnap.comnih.gov These discoveries suggest that noscapine's therapeutic potential may be more multifaceted than previously understood.
Researchers are investigating its anti-inflammatory properties, which have been demonstrated through the reduction of several proinflammatory factors. wikipedia.org Studies have shown that noscapine can significantly reduce levels of interleukin 1β (IL-1β), IFN-c, and IL-6. wikipedia.org Furthermore, brominated forms of noscapine have been found to inhibit the secretion of the cytokine TNF-α and the chemokine CXCL10 from macrophages, thereby reducing inflammation. wikipedia.org Another identified mechanism is the antagonism of bradykinin (B550075) receptors, which may contribute to its anti-inflammatory and antitussive effects. medicinacomplementar.com.brwikipedia.org
Beyond inflammation, noscapine has exhibited anti-angiogenic and anti-metastatic potential. nih.gov This is partly attributed to its ability to downregulate Hypoxia-Inducible Factor-1 (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression, both of which are crucial for the formation of new blood vessels that tumors need to grow. patsnap.comnih.gov Additional research has pointed to the modulation of other critical signaling pathways, including the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation, which are involved in cell proliferation and survival. nih.govresearchgate.net
Development of Next-Generation Noscapinoids
To enhance the potency and therapeutic profile of the parent compound, significant efforts have been directed toward the rational design and synthesis of novel noscapine analogs, collectively known as noscapinoids. nih.gov These efforts aim to create derivatives with improved efficacy and better pharmacological properties.
The development of noscapinoids has progressed through several stages, often categorized by the site of chemical modification on the noscapine scaffold. nih.gov
First-Generation Analogs: These were developed through chemical manipulation of the isoquinoline (B145761) ring system. This includes the synthesis of nitro, azido, amino, and halogenated (fluoro, chloro, bromo, and iodo) α-noscapine analogues, many of which displayed superior anti-cancer activity compared to the parent molecule. nih.gov
Third-Generation Analogs: More recent work has focused on functionalization of the nitrogen atom in the isoquinoline unit, creating what are referred to as third-generation noscapinoids. nih.gov
These chemical modifications are intended to improve the binding affinity of the compounds to tubulin. nih.govnih.gov For instance, molecular modeling experiments for some third-generation derivatives yielded better docking scores with tubulin than the parent noscapine compound. nih.gov The overarching goal is to develop novel derivatives that can inhibit the proliferation of cancer cells at much lower concentrations than noscapine itself. researchgate.net
| Noscapinoid Class | Example Derivative(s) | Reported Improvement/Characteristic | Citation(s) |
|---|---|---|---|
| Halogenated Analogs | Brominated Noscapine (9-Bromo-Noscapine) | Exhibits enhanced anti-inflammatory and anticancer activity; reported to be 5 to 40 times more potent than noscapine in some models. | wikipedia.orgresearchgate.net |
| Amino Analogs | Amino-Noscapine | Demonstrated superior anti-cancer activity compared to the parent compound. | nih.gov |
| Nitro Analogs | Nitro-Noscapine | Developed for potential efficacy against drug-resistant ovarian cancer and T-cell lymphoma. | nih.govnih.gov |
| Arylmethylamino Congeners | 9-N-arylmethylamino derivatives | Designed to functionalize the C-9 position to enhance the anticancer activity profile. | nih.gov |
Integration with Emerging Therapeutic Modalities
Studies have demonstrated notable success in combining noscapine with platinum-based drugs and other chemotherapies.
Combination with Cisplatin (B142131): In a murine xenograft model of non-small cell lung cancer, the combination of noscapine and Cisplatin resulted in a 78.1% reduction in tumor volume, a significantly greater effect than either Cisplatin (38.2%) or noscapine (35.4%) alone. nih.gov This enhanced effect is linked to a significant increase in apoptosis in cancer cells. nih.gov
Combination with Gemcitabine: For non-small-cell lung cancer cells, a combination of noscapine and gemcitabine inhibited tumor growth by 82.9%, compared to 39.4% for gemcitabine alone and 34.2% for noscapine alone. nih.gov
Combination with Temozolomide (B1682018): In preclinical models of glioblastoma, combination therapy of noscapine with temozolomide and cisplatin significantly increased the efficacy of these drugs without showing additional toxicity. nih.gov
These findings suggest that noscapine can enhance the anticancer activity of conventional drugs by activating multiple signaling pathways, including those involved in apoptosis. nih.gov
| Combination Agent | Cancer Model | Key Finding | Citation(s) |
|---|---|---|---|
| Cisplatin | Non-Small Cell Lung Cancer (A549, H460 cells; murine xenograft) | Combination treatment led to apoptosis in 62-67% of cells versus 19-25% for single agents; achieved 78.1% tumor volume reduction in vivo. | nih.gov |
| Gemcitabine | Non-Small Cell Lung Cancer | Combination inhibited tumor growth by 82.9% versus ~34-39% for single agents. | nih.gov |
| Temozolomide | Glioblastoma (temozolomide-resistant cells) | Noscapine alone could inhibit resistant cells; combination therapy significantly increased efficacy in xenografts. | nih.gov |
| Vincristine | In vitro models | Noscapine combination showed protection against demyelination, suggesting a potential to decrease neurotoxicity associated with vincristine. | nih.gov |
Addressing Pharmacokinetic Limitations for Preclinical Optimization
Despite its promising biological activities, the clinical translation of noscapine has been hampered by significant pharmacokinetic challenges. nih.gov The primary limitations are its poor oral bioavailability and rapid metabolism. researchgate.netresearchgate.net Studies in preclinical models have shown an oral bioavailability of around 30-32%, which necessitates the administration of relatively high doses to achieve therapeutic effects. researchgate.netnih.govnih.gov Furthermore, noscapine is subject to extensive first-pass metabolism and has a short biological half-life, measured at less than 2 hours in some mouse studies. researchgate.net
To overcome these hurdles, researchers are actively developing advanced drug delivery systems and novel formulations. The goal is to improve solubility, protect the drug from rapid metabolism, and provide sustained release, thereby enhancing its bioavailability and therapeutic index. nsf.govastrazeneca.com
Nanoparticle Formulations: Encapsulating noscapine in nanoparticles, such as lipid-based or polymeric nanoparticles, is a key strategy being explored. nih.govnih.gov These carriers can improve the drug's plasma concentration and circulation time. researchgate.net
Sustained-Release Formulations: Techniques like hot melt extrusion (HME) are being used to create solid dispersions that provide sustained release of noscapine. nsf.gov In one study, an HME-based extrudate showed a significantly higher area under the curve (AUC) in vivo compared to a noscapine solution, indicating enhanced bioavailability and a sustained release profile. nsf.gov
Self-Emulsifying Systems: Self-emulsifying solid dispersible microparticles (SESDs) are also being investigated to improve the oral bioavailability of lipophilic compounds like noscapine. researchgate.net
| Parameter | Finding | Model | Citation(s) |
|---|---|---|---|
| Oral Bioavailability | ~31.5% | Mice | nih.gov |
| Oral Bioavailability | 30% | Humans (healthy volunteers) | nih.gov |
| Half-life (Elimination) | 2.6 hours | Humans (intravenous) | nih.gov |
| Metabolism | Extensive first-pass metabolism | General | nsf.gov |
| Therapeutic Dose | High doses required (e.g., 300-600 mg/kg) | Preclinical models | researchgate.net |
Investigating Broader Therapeutic Applications Beyond Cancer
The expanding understanding of noscapine's mechanisms of action has opened avenues for its investigation in a variety of non-oncologic conditions. Its anti-inflammatory and neuroprotective properties are of particular interest in preclinical research.
Stroke: Noscapine has demonstrated potential in the treatment of strokes, an effect that has been attributed to its bradykinin-suppressive activity. medicinacomplementar.com.br
Inflammatory Conditions: Given its ability to reduce a range of pro-inflammatory cytokines and antagonize bradykinin receptors, noscapine is being explored for various inflammatory disorders. wikipedia.org
Neurodegenerative Disease: Some studies have indicated that noscapine may have neuroprotective effects, suggesting a potential role in managing neurodegenerative diseases. eurekaselect.com
Polycystic Ovary Syndrome (PCOS): Early research has suggested that noscapine may have therapeutic value in treating PCOS. medicinacomplementar.com.brnih.gov
Viral Infections: Preclinical evidence also points to potential anti-viral activity, further broadening its possible therapeutic applications. medicinacomplementar.com.brmdpi.com
These preliminary findings suggest that the therapeutic utility of this compound and its next-generation analogs may extend well beyond the realm of cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and identity of Noscapine Hydrochloride in laboratory settings?
- Methodological Answer : Purity assessment should involve a combination of techniques:
- Heavy metal testing : Use USP-compliant methods (e.g., sulfide precipitation) to quantify contaminants .
- Chloride content analysis : Perform argentometric titrations to verify stoichiometric HCl content .
- Chromatographic identification : Use HPLC with a C18 column and UV detection (e.g., 280 nm) to confirm identity and detect impurities like morphine derivatives .
- Key Parameters : Ensure a minimum purity of 98.0% (dry basis) and validate results against pharmacopeial standards .
Q. How should solubility properties of this compound be evaluated for experimental formulation design?
- Methodological Answer : Conduct solubility profiling in solvents relevant to drug delivery:
- Primary solvents : Test in water, ethanol (95%), acetic acid, and acetonitrile. Note limited solubility in diethyl ether (<0.1 mg/mL) .
- Temperature-dependent studies : Measure solubility at 25°C and 37°C to simulate physiological conditions .
- Documentation : Report results as mg/mL with ±SD from triplicate experiments .
Q. What protocols ensure safe handling and storage of this compound in research laboratories?
- Safety Guidelines :
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in sealed containers at room temperature (15–25°C), protected from light and strong oxidizers .
- Spill management : Neutralize residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported cytotoxic mechanisms of this compound across cell lines?
- Methodological Answer :
- Dose-response standardization : Use a logarithmic concentration range (1 nM–100 µM) to identify IC50 variability .
- Mechanistic validation : Combine flow cytometry (apoptosis assays) and tubulin polymerization assays to differentiate microtubule-targeted vs. off-target effects .
- Data reconciliation : Perform meta-analysis of published IC50 values, accounting for cell culture conditions (e.g., serum concentration, passage number) .
Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Dosing formulation : Prepare suspensions in 0.5% carboxymethylcellulose (CMC) to enhance bioavailability .
- Sampling protocol : Collect plasma at 0.5, 2, 4, 8, and 24 hours post-administration. Use LC-MS/MS for quantification with a lower limit of detection (LLOD) ≤1 ng/mL .
- Tissue distribution : Analyze brain-to-plasma ratios to assess blood-brain barrier penetration .
Q. What validation criteria are critical for HPLC-based quantification of this compound in biological matrices?
- Methodological Answer :
- Column selection : Use a reverse-phase C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode .
- Validation parameters :
- Linearity : R² ≥0.99 over 1–100 µg/mL.
- Precision : Intra-day and inter-day CV ≤5%.
- Recovery : ≥90% in spiked plasma samples .
Q. How do structural modifications of this compound influence its tubulin-binding affinity?
- Methodological Answer :
- Synthetic routes : Modify the isoquinoline ring via bromination or introduce ester derivatives. Confirm structures via NMR (¹H/¹³C) and high-resolution mass spectrometry .
- Binding assays : Compare IC50 values in tubulin polymerization assays vs. parent compound. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
